molecular formula C8H7ClN2O B1356974 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 446284-32-8

7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1356974
CAS No.: 446284-32-8
M. Wt: 182.61 g/mol
InChI Key: DDGRTUWDSZHBCJ-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-6-4-11-8(9)7-5(6)2-3-10-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGRTUWDSZHBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10580924
Record name 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446284-32-8
Record name 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic intermediate in the synthesis of advanced pharmaceutical agents. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its significant role as a building block for potent kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family. Furthermore, this guide outlines the critical role of the JAK-STAT signaling pathway in various disease states and provides a detailed experimental protocol for a biochemical kinase inhibition assay to evaluate the efficacy of compounds derived from this scaffold.

Chemical Identity and Physicochemical Properties

This compound, also known as 7-chloro-4-methoxy-6-azaindole, is a substituted pyrrolopyridine.[1][2] It is most commonly available as its hydrochloride salt for increased stability and solubility.

IdentifierValueReference
Chemical Name This compound[3]
Synonyms 7-chloro-4-methoxy-6-azaindole, QC-1987
CAS Number (Free Base) 446284-32-8[4]
CAS Number (HCl Salt) 917918-83-3[5][6]
Molecular Formula C₈H₇ClN₂O[1][3]
Molecular Weight 182.61 g/mol [1]

Physicochemical Data for this compound Hydrochloride

PropertyValueReference
Appearance White to off-white crystalline powder[5]
Molecular Formula C₈H₈Cl₂N₂O[5]
Molecular Weight 219.07 g/mol
Melting Point 215-218°C (decomposes)[5]
Solubility Freely soluble in water (>50 mg/mL), DMSO, and methanol[5]
Purity ≥99.0% (HPLC)[5]
Storage Hygroscopic, store at 2-8°C in sealed containers[5]

Synthesis and Characterization

Representative Synthetic Protocol

The synthesis of this compound can be envisioned as a multi-step process, likely starting from a suitable pyridine precursor. A general approach often involves cyclization to form the fused pyrrole ring, followed by chlorination and methoxylation.[9]

Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-c]pyridine This intermediate can be synthesized through various established methods for constructing the azaindole core.[9]

Step 2: N-Oxidation of 4-Chloro-1H-pyrrolo[2,3-c]pyridine The pyridine nitrogen is oxidized to the corresponding N-oxide. A common oxidizing agent for this transformation is hydrogen peroxide in an organic solvent.[8]

Step 3: Chlorination at the 7-position The N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 7-position.[8]

Step 4: Methoxylation at the 4-position The final step involves the nucleophilic substitution of the chlorine atom at the 4-position with a methoxy group. This is typically achieved by reacting the 4,7-dichloro intermediate with sodium methoxide in methanol at elevated temperatures.[7][8]

Disclaimer: This is a representative synthetic protocol based on the synthesis of analogous compounds. Researchers should consult relevant literature and perform appropriate reaction optimization and safety assessments.

Spectroscopic Characterization (Expected)

Although a published spectrum for this compound is not available, the expected ¹H and ¹³C NMR chemical shifts and mass spectrometry data can be predicted based on the analysis of similar structures.[10][11][12][13]

Expected ¹H NMR Data: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings, as well as a singlet for the methoxy group protons.

Expected ¹³C NMR Data: The ¹³C NMR spectrum would display signals for the eight carbon atoms of the heterocyclic core and the methoxy group.

Expected Mass Spectrometry Data: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Role in Drug Discovery: A Precursor to JAK Inhibitors

This compound is a critical intermediate in the synthesis of a class of targeted therapeutics known as Janus Kinase (JAK) inhibitors.[5] The pyrrolo[2,3-c]pyridine scaffold serves as a bioisostere for the purine ring of ATP, enabling competitive binding to the ATP-binding site of JAK enzymes. The chlorine atom at the 7-position provides a reactive handle for further chemical modifications, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties of the final inhibitor.

The JAK-STAT Signaling Pathway and its Inhibition

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, cell proliferation, differentiation, and apoptosis.[14][15]

Pathway Overview

The pathway is initiated by the binding of a cytokine to its receptor, which leads to the dimerization of the receptor and the activation of associated JAKs. The activated JAKs then phosphorylate each other and the intracellular domain of the receptor. This creates docking sites for STAT proteins, which are then recruited and phosphorylated by the JAKs. Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences and regulate gene expression.

Therapeutic Intervention

Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and cancers.[15] Small molecule inhibitors that target the ATP-binding site of JAKs can effectively block the downstream signaling cascade. Pyrrolopyrimidine-based inhibitors, synthesized from intermediates like this compound, are a prominent class of JAK inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK pJAK pJAK JAK->pJAK 3. Autophosphorylation STAT STAT pSTAT pSTAT STAT->pSTAT 5. STAT Phosphorylation pJAK->STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 7. Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression 8. Transcription Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Experimental Protocols

This section provides a detailed protocol for a biochemical kinase inhibition assay to evaluate the potency of JAK inhibitors derived from this compound. This protocol is adapted from established methods for in vitro kinase assays.[16][17]

Biochemical Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific JAK isoform (e.g., JAK2).

Principle: This assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition of the kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (serially diluted in DMSO)

  • Positive control inhibitor (e.g., a known JAK2 inhibitor)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 1 µL of the diluted test compound, DMSO (vehicle control), and positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, JAK2 enzyme, and the peptide substrate at their optimized concentrations.

  • Initiation of Reaction: Add the kinase reaction mixture to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence intensity of each well using a luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (Luminescence_inhibitor - Luminescence_max_inhibition) / (Luminescence_no_inhibition - Luminescence_max_inhibition)

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep 1. Prepare Serial Dilution of Test Compound Plate_Prep 2. Add Compound to 384-well Plate Compound_Prep->Plate_Prep Start_Reaction 4. Add Kinase Mix to Plate Plate_Prep->Start_Reaction Kinase_Mix 3. Prepare Kinase Reaction Mixture Kinase_Mix->Start_Reaction Incubate 5. Incubate at Room Temperature Start_Reaction->Incubate Add_Reagent 6. Add ATP Detection Reagent Incubate->Add_Reagent Read_Plate 7. Measure Luminescence Add_Reagent->Read_Plate Analyze_Data 8. Calculate % Inhibition and IC50 Read_Plate->Analyze_Data

References

In-Depth Technical Guide: 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic organic compound that has garnered significant interest within the field of medicinal chemistry. It serves as a crucial building block in the synthesis of various biologically active molecules, most notably as a key intermediate for potent and selective kinase inhibitors. Its structural features, particularly the pyrrolo[2,3-c]pyridine core, allow it to mimic the hinge-binding motif of ATP, making it an ideal scaffold for targeting the ATP-binding sites of kinases. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of this compound, with a focus on its role as a modulator of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway.

Chemical Structure and Properties

The chemical structure of this compound consists of a fused pyrrole and pyridine ring system, forming the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core. A chlorine atom is substituted at the 7-position and a methoxy group at the 4-position.

Chemical Identifiers and Physicochemical Properties

PropertyValueReference
IUPAC Name This compound
CAS Number 446284-32-8 (free base), 917918-83-3 (hydrochloride salt)[1][2]
Molecular Formula C₈H₇ClN₂O[3]
Molecular Weight 182.61 g/mol (free base), 219.07 g/mol (hydrochloride salt)[4]
Appearance White to off-white crystalline powder
Melting Point 215-218 °C (decomposes) (hydrochloride salt)
Solubility Freely soluble in water (>50 mg/mL), DMSO, and methanol (hydrochloride salt)
SMILES COC1=CN=C(C2=C1C=CN2)Cl
InChI 1S/C8H7ClN2O/c1-12-6-4-11-8(9)7-5(6)2-3-10-7/h2-4,10H,1H3[2]
InChIKey DFHHUZGTJHWRNJ-UHFFFAOYSA-N[2]

Biological Context: The JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducers and activators of transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine and growth factor signals to the nucleus, leading to the regulation of gene expression. This pathway plays a pivotal role in numerous cellular processes, including immunity, proliferation, differentiation, and apoptosis. Dysregulation of the JAK/STAT pathway is implicated in a variety of diseases, such as inflammatory disorders, autoimmune diseases, and cancers.

The signaling cascade is initiated by the binding of a ligand (e.g., a cytokine) to its specific transmembrane receptor. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.

Given its central role in disease pathogenesis, the JAK/STAT pathway is a significant target for therapeutic intervention. Small molecule inhibitors that target the ATP-binding site of JAKs can effectively block the downstream signaling cascade. This compound serves as a foundational scaffold for the development of such inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK_inactive JAK (inactive) STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK_active JAK (active) JAK_inactive->JAK_active 2. JAK Activation JAK_active->Receptor JAK_active->STAT_inactive 5. STAT Phosphorylation STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Transcription Regulation

Figure 1. The JAK/STAT Signaling Pathway.

Experimental Protocols

Synthesis of this compound

Representative Synthetic Workflow

Synthesis_Workflow Start Starting Material (e.g., Substituted Pyridine) Step1 Nitration Start->Step1 Step2 Reduction of Nitro Group Step1->Step2 Step3 Pyrrole Ring Formation (e.g., Fischer Indole Synthesis) Step2->Step3 Step4 Chlorination Step3->Step4 Step5 Methoxylation Step4->Step5 Product 7-Chloro-4-methoxy-1H- pyrrolo[2,3-c]pyridine Step5->Product

Figure 2. Representative Synthetic Workflow.

Detailed Representative Protocol:

  • Step 1: Nitration of a Substituted Pyridine. A suitable substituted pyridine precursor is subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at a key position for subsequent cyclization.

  • Step 2: Reduction of the Nitro Group. The nitro group is reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals like iron or tin in an acidic medium.

  • Step 3: Formation of the Pyrrole Ring. The resulting aminopyridine can undergo a cyclization reaction to form the pyrrole ring. A common method is the Fischer indole synthesis, where the aminopyridine is reacted with a ketone or aldehyde under acidic conditions.

  • Step 4: Chlorination. The pyrrolopyridine core is then chlorinated. Reagents such as N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile or dimethylformamide (DMF) can be used to introduce a chlorine atom at the desired position.

  • Step 5: Methoxylation. A methoxy group is introduced, often through a nucleophilic aromatic substitution reaction. This may involve reacting a precursor with sodium methoxide in methanol at elevated temperatures.

  • Purification. The final product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the desired compound in high purity.

  • Characterization. The structure and purity of the synthesized this compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Kinase Assay for JAK Inhibition

To evaluate the inhibitory activity of this compound or its derivatives against a specific Janus kinase (e.g., JAK2), an in vitro kinase assay is performed. The following is a general protocol that can be adapted for this purpose.

Kinase Assay Workflow

Kinase_Assay_Workflow Start Prepare Reagents: - Kinase (e.g., JAK2) - Substrate (Peptide) - ATP - Test Compound Step1 Dispense Test Compound and Kinase into Assay Plate Start->Step1 Step2 Pre-incubation Step1->Step2 Step3 Initiate Kinase Reaction (Add ATP and Substrate) Step2->Step3 Step4 Incubate at Room Temperature Step3->Step4 Step5 Stop Reaction Step4->Step5 Step6 Detect Signal (e.g., Luminescence, Fluorescence) Step5->Step6 Result Determine IC50 Value Step6->Result

Figure 3. In Vitro Kinase Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer to achieve the desired final concentrations.

    • Prepare a solution of the recombinant human JAK2 enzyme in assay buffer.

    • Prepare a solution of a suitable peptide substrate for JAK2 in assay buffer.

    • Prepare a solution of ATP in assay buffer at a concentration close to its Km for JAK2.

  • Assay Procedure (in a 384-well plate):

    • Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add the JAK2 enzyme solution (e.g., 10 µL) to each well and gently mix.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (e.g., 10 µL) to each well.

    • Incubate the plate at room temperature for a specific duration (e.g., 60-120 minutes) to allow for substrate phosphorylation.

    • Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺).

  • Signal Detection:

    • The extent of substrate phosphorylation is quantified using a suitable detection method. A common approach is to use an antibody that specifically recognizes the phosphorylated substrate, coupled with a detection system that generates a luminescent or fluorescent signal.

    • Read the plate using a microplate reader capable of detecting the chosen signal.

  • Data Analysis:

    • The raw data is normalized to the positive (no inhibitor) and negative (no enzyme) controls.

    • The percent inhibition for each compound concentration is calculated.

    • The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant applications in drug discovery and development. Its core structure is particularly well-suited for the design of kinase inhibitors, and it has been identified as a key intermediate in the synthesis of modulators of the JAK/STAT signaling pathway. The information and representative protocols provided in this technical guide offer a foundation for researchers and scientists working with this compound and in the broader field of kinase inhibitor development. Further exploration of the synthetic routes and biological activities of derivatives of this compound holds promise for the discovery of novel therapeutics for a range of diseases.

References

An In-depth Technical Guide to 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties, synthesis, and biological relevance of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, a key intermediate in the development of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Physical and Chemical Properties

This compound is a heterocyclic compound that serves as a crucial building block in medicinal chemistry. It is most commonly handled and commercially available as its hydrochloride salt, which enhances its stability and solubility. Below is a summary of its key physical and chemical properties.

PropertyThis compound (Free Base)This compound Hydrochloride
Molecular Formula C₈H₇ClN₂OC₈H₇ClN₂O · HCl
Molecular Weight 182.61 g/mol 219.07 g/mol
Appearance -White to off-white crystalline powder[1]
Melting Point Not available215-218 °C (decomposes)[1]
Boiling Point Not availableNot available
Solubility Not availableFreely soluble in water (>50 mg/mL), DMSO, and methanol[1]
pKa Not available (Predicted for bromo-analog: ~13.22)[2]Not available
CAS Number 446284-32-8[3]917918-83-3[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process to construct the fused pyrrolopyridine ring system. While specific industrial methodologies are often proprietary, a general synthetic approach can be outlined based on established heterocyclic chemistry principles. A plausible synthetic workflow is described below.

General Synthesis Workflow

The synthesis often commences from a substituted pyridine precursor, which undergoes a series of reactions including cyclization and halogenation to yield the final product.

G cluster_0 Step 1: Pyrrole Ring Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Functional Group Manipulation cluster_3 Step 4: Final Product A Substituted Pyridine B Cyclization Precursor A->B Introduction of pyrrole precursors C Pyrrolo[2,3-c]pyridine Core B->C Intramolecular cyclization D Introduction of Methoxy Group C->D E Chlorination D->E F 7-Chloro-4-methoxy-1H- pyrrolo[2,3-c]pyridine E->F

A generalized synthetic workflow for this compound.
Representative Experimental Protocol

While a detailed, publicly available protocol for the specific synthesis of this compound is scarce, the following represents a generalized procedure for the synthesis of similar pyrrolopyridine structures, based on common methods found in the literature.

Step 1: Condensation and Cyclization A suitable substituted pyridine is reacted with a reagent that provides the atoms necessary for the formation of the pyrrole ring. This often involves a condensation reaction followed by an intramolecular cyclization. Common reagents for this step include α-halo ketones or esters in the presence of a base.

Step 2: Aromatization The cyclized intermediate may require an oxidation step to form the aromatic pyrrole ring. This can be achieved using a variety of oxidizing agents.

Step 3: Methoxy Group Introduction If not already present on the starting pyridine, the methoxy group is typically introduced via a nucleophilic aromatic substitution reaction, where a methoxide source displaces a suitable leaving group on the pyridine ring.

Step 4: Chlorination The final step involves the regioselective chlorination of the pyrrolopyridine core. This is often achieved using a chlorinating agent such as N-chlorosuccinimide (NCS).

Purification: The final product is typically purified by column chromatography on silica gel, followed by recrystallization to obtain the desired purity. The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.

Biological Significance and Signaling Pathways

This compound is of significant interest to the pharmaceutical industry due to its role as a key intermediate in the synthesis of potent and selective inhibitors of Janus kinases (JAKs). The JAK/STAT signaling pathway is a critical pathway in the human body that transduces signals from a variety of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus where they regulate the transcription of target genes. Dysregulation of this pathway is implicated in a range of diseases, including autoimmune disorders and cancers.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Receptor Dimerization JAK JAK Receptor->JAK association Receptor->JAK Activation & Phosphorylation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation & DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription

References

The Strategic Role of 7-Chloro-4-methoxy-6-azaindole in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of 7-chloro-4-methoxy-6-azaindole, a heterocyclic compound that has emerged as a significant building block in the synthesis of novel antiviral agents. While direct quantitative biological activity data for 7-chloro-4-methoxy-6-azaindole itself is not extensively documented in publicly available literature, its strategic importance is underscored by its recurrent appearance in patents for compounds targeting viral diseases, particularly Human Immunodeficiency Virus (HIV).[1][2][3][4][5][6][7] This guide will illuminate its role as a key synthetic intermediate, provide a representative experimental protocol for its utilization, and illustrate its position in the drug discovery workflow.

Introduction: A Scaffold of Interest in Antiviral Research

The azaindole core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. The specific substitution pattern of 7-chloro-4-methoxy-6-azaindole makes it a valuable precursor for creating more complex molecules with potential therapeutic applications. Its documented use in the patent literature points towards its utility in the development of compounds for treating HIV and Acquired Immunodeficiency Syndrome (AIDS).[1][2][3][4][5][6][7] These patents describe the synthesis of novel piperidine and piperazine derivatives with antiviral properties, where 7-chloro-4-methoxy-6-azaindole serves as a crucial starting material.

Synthetic Utility in Drug Discovery

The primary role of 7-chloro-4-methoxy-6-azaindole, as evidenced by the available documentation, is that of a chemical intermediate. Its structure provides a modifiable scaffold upon which further chemical complexity can be built to achieve desired biological activity and pharmacokinetic properties in the final drug candidates.

Experimental Protocol: Synthesis of Downstream Derivatives

The following is a representative experimental protocol adapted from the patent literature, illustrating the use of 7-chloro-4-methoxy-6-azaindole in the synthesis of a more complex molecule. This specific example outlines a general method for a coupling reaction.[2][3]

Objective: To synthesize a triazole derivative from 7-chloro-4-methoxy-6-azaindole.

Materials:

  • 7-chloro-4-methoxy-6-azaindole (1.029 g, 5.62 mmol)

  • 1,2,4-triazole (11.6 g, 30 equivalents)

  • Copper bronze (0.72 g, 11.2 mg-atom)

  • Finely pulverized Potassium Hydroxide (KOH) (0.63 g, 11.2 mmol)

  • Methanol (MeOH)

  • Celite

Procedure:

  • A mixture of 7-chloro-4-methoxy-6-azaindole, 1,2,4-triazole, copper bronze, and finely pulverized KOH is placed in a sealed tube.

  • The sealed tube is heated in an oil bath at 160°C for 18 hours.

  • After 18 hours, the mixture is allowed to cool to room temperature.

  • The cooled mixture is taken up in methanol to form a slurry.

  • The resulting slurry is filtered through a pad of Celite to remove solid residues.

  • The filtrate, containing the desired product, is collected for further purification and characterization.

This protocol highlights a common synthetic transformation where the azaindole core is modified to generate new chemical entities for biological screening.

Role in the Drug Discovery Workflow

The utility of 7-chloro-4-methoxy-6-azaindole lies in the early stages of the drug discovery and development pipeline. It serves as a foundational element for generating libraries of compounds that are then screened for biological activity.

G cluster_0 Drug Discovery and Development Workflow A Starting Material: 7-Chloro-4-methoxy-6-azaindole B Chemical Synthesis (e.g., Coupling Reactions) A->B C Library of Novel Azaindole Derivatives B->C D High-Throughput Biological Screening (e.g., Antiviral Assays) C->D E Identification of 'Hit' Compounds D->E F Lead Optimization E->F G Preclinical & Clinical Development F->G H Potential New Antiviral Drug G->H

Workflow of 7-chloro-4-methoxy-6-azaindole in drug discovery.

Conclusion and Future Directions

References

mechanism of action of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolopyridine scaffold, a heterocyclic ring system, has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its structural resemblance to the purine core of ATP allows for competitive binding to the ATP-binding site of a wide array of protein kinases.[1][2] This guide provides a comprehensive overview of the mechanism of action of various pyrrolopyridine analogs, focusing on their role as kinase inhibitors in oncology and other therapeutic areas. While direct in-depth research on the mechanism of action for analogs of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is limited in publicly available literature, this document synthesizes the extensive research on closely related pyrrolopyridine isomers, including pyrrolo[2,3-b]pyridines, pyrrolo[3,2-c]pyridines, and pyrrolo[2,3-d]pyrimidines, to provide a thorough understanding of their therapeutic potential and molecular mechanisms.

Core Mechanism of Action: Kinase Inhibition

Pyrrolopyridine derivatives predominantly function as ATP-competitive inhibitors of protein kinases.[2][3] Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, playing crucial roles in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

The pyrrolopyridine nucleus mimics the adenine ring of ATP, enabling it to dock into the ATP-binding pocket of kinases.[1] The selectivity and potency of these inhibitors are then modulated by various substituents appended to the core scaffold.[1] These substituents can form additional interactions, such as hydrogen bonds and van der Waals forces, with specific amino acid residues within the kinase domain, thereby conferring selectivity for a particular kinase or a family of kinases.

Key Signaling Pathways and Targets

Research has identified several key kinase targets and associated signaling pathways that are modulated by pyrrolopyridine analogs.

Fibroblast Growth Factor Receptor (FGFR) Signaling

Aberrant FGFR signaling is implicated in various cancers. Analogs of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to be potent inhibitors of FGFRs. By blocking the ATP-binding site, these compounds prevent receptor autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.

FGFR Signaling Inhibition
Epidermal Growth Factor Receptor (EGFR) Signaling

Mutations in EGFR are common drivers of non-small cell lung cancer (NSCLC). Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent and selective inhibitors of mutant EGFR.[4][5] Some of these compounds act as covalent inhibitors, forming an irreversible bond with a cysteine residue in the ATP-binding site of the receptor, leading to sustained inhibition of downstream signaling pathways.

Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway

The JAK-STAT pathway is central to the signaling of numerous cytokines and growth factors and is critically involved in immune responses and hematopoiesis. Dysregulation of this pathway is associated with autoimmune diseases and myeloproliferative neoplasms. Pyrrolopyridine derivatives have been successfully developed as selective inhibitors of JAK family members, such as JAK1.[6]

JAK-STAT Pathway Inhibition
Other Kinase Targets

Pyrrolopyridine analogs have demonstrated inhibitory activity against a range of other kinases, including:

  • FMS kinase (CSF1R): Involved in the proliferation and survival of monocytes and macrophages, making it a target for cancer and inflammatory disorders.[7][8]

  • RET kinase: Gene fusions and mutations in RET are oncogenic drivers in certain types of thyroid and lung cancers.[9]

  • Cyclin-Dependent Kinase 8 (CDK8): A key regulator of transcription, implicated in colorectal cancer.[10]

Non-Kinase Targets: Tubulin Polymerization

Interestingly, some 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to act as inhibitors of tubulin polymerization by binding to the colchicine-binding site.[11] This mechanism, distinct from kinase inhibition, also leads to anticancer effects by disrupting microtubule dynamics, causing cell cycle arrest in the G2/M phase, and inducing apoptosis.[11]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative pyrrolopyridine analogs against various targets.

Table 1: Kinase Inhibitory Activity of Pyrrolopyridine Analogs

Compound ClassTarget KinaseRepresentative CompoundIC₅₀ (nM)Reference
Pyrrolo[2,3-d]pyrimidineMutant EGFR (T790M)12i0.21[4][5]
Pyrrolo[2,3-d]pyrimidineWild-type EGFR12i22[4][5]
PyrrolopyridineJAK112b2.4[6]
PyrrolopyridineJAK212b>844.8[6]
Pyrrolo[3,2-c]pyridineFMS (CSF1R)1r30[7]
Pyrrolo[2,3-d]pyrimidineRET55-[9]
1H-Pyrrolo[2,3-b]pyridineCDK82248.6[10]

Table 2: Antiproliferative Activity of Pyrrolopyridine Analogs

Compound ClassCell LineRepresentative CompoundIC₅₀ (µM)Reference
1H-pyrrolo[3,2-c]pyridineHeLa (Cervical Cancer)10t0.12[11]
1H-pyrrolo[3,2-c]pyridineSGC-7901 (Gastric Cancer)10t0.15[11]
1H-pyrrolo[3,2-c]pyridineMCF-7 (Breast Cancer)10t0.21[11]
Pyrrolo[3,2-c]pyridineOvarian, Prostate, Breast Cancer1r0.15 - 1.78[7]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating the mechanism of action of pyrrolopyridine analogs.

In Vitro Kinase Inhibition Assay
  • Principle: To measure the ability of a compound to inhibit the activity of a purified kinase enzyme.

  • Methodology:

    • Recombinant kinase enzyme is incubated with a specific substrate (e.g., a peptide) and ATP in a suitable buffer system.

    • The test compound (pyrrolopyridine analog) is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assay: Measuring the amount of ATP remaining after the kinase reaction.

      • Fluorescence-based assay: Using a fluorescently labeled substrate or antibody to detect the phosphorylated product.

    • IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay
  • Principle: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the pyrrolopyridine analog for a specified duration (e.g., 48 or 72 hours).

    • Cell viability is determined using a colorimetric or fluorometric assay, such as:

      • MTT assay: Measures the metabolic activity of viable cells.

      • SRB (Sulforhodamine B) assay: Stains total cellular protein.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels.

    • IC₅₀ values are determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Cell Cycle Analysis
  • Principle: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

  • Methodology:

    • Cells are treated with the test compound for a specific time.

    • Cells are harvested, washed, and fixed (e.g., with cold 70% ethanol).

    • The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Apoptosis Assay
  • Principle: To detect programmed cell death (apoptosis) induced by the compound.

  • Methodology:

    • Cells are treated with the pyrrolopyridine analog.

    • Apoptosis can be detected using various methods:

      • Annexin V/Propidium Iodide (PI) staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI stains the nucleus of late apoptotic or necrotic cells. The stained cells are analyzed by flow cytometry.

      • Caspase activity assay: Measures the activity of caspases (e.g., caspase-3, -7, -8, -9), which are key executioner enzymes in apoptosis.

      • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_in_vivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (IC₅₀ determination) Proliferation_Assay Cell Proliferation Assay (Antiproliferative IC₅₀) Kinase_Assay->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis Proliferation_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Proliferation_Assay->Apoptosis_Assay Xenograft_Model Xenograft Tumor Model (Efficacy) Cell_Cycle_Analysis->Xenograft_Model Apoptosis_Assay->Xenograft_Model Toxicity_Study Toxicity Studies Xenograft_Model->Toxicity_Study Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->Kinase_Assay

Typical Drug Discovery Workflow

Conclusion

Pyrrolopyridine analogs represent a versatile and highly promising class of compounds in drug discovery. Their ability to act as potent and selective inhibitors of a wide range of protein kinases has led to the development of novel therapies for cancer and autoimmune diseases. The core mechanism of action for the majority of these compounds is the competitive inhibition of ATP binding to the kinase domain. Future research will likely focus on the development of next-generation pyrrolopyridine derivatives with improved selectivity profiles, enhanced potency against drug-resistant mutants, and novel mechanisms of action. The continued exploration of this chemical scaffold holds significant potential for addressing unmet medical needs.

References

Spectroscopic and Synthetic Profile of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine. This molecule is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document outlines its chemical properties, provides a general synthetic strategy, and details a representative experimental protocol for its characterization using various spectroscopic techniques.

Chemical and Physical Properties

This compound is a substituted pyrrolopyridine. Its hydrochloride salt is often used in research and development due to its improved solubility and handling characteristics.[1]

PropertyValueSource
Molecular Formula C₈H₇ClN₂O[2][3]
Molecular Weight 182.61 g/mol [2]
CAS Number 446284-32-8[4]
Appearance White to off-white crystalline powder (for hydrochloride salt)[1]
Solubility The hydrochloride salt is freely soluble in water (>50 mg/mL), DMSO, and methanol.[1]
Purity (Typical) ≥99.0% (HPLC)[1]

General Synthesis Approach

The synthesis of this compound typically involves a multi-step process. While specific industrial syntheses can be proprietary, a common academic approach involves the construction of the pyrrolopyridine core followed by functionalization. The key steps generally include a cyclization reaction to form the bicyclic system, followed by a regioselective chlorination.

A generalized workflow for the synthesis and analysis of such heterocyclic compounds is depicted below.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials reaction Multi-step Chemical Reactions (e.g., Cyclization, Halogenation) start->reaction crude Crude Product reaction->crude purification Purification (e.g., Column Chromatography, Recrystallization) crude->purification final_product This compound purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ms Mass Spectrometry (LC-MS) final_product->ms ir IR Spectroscopy final_product->ir hplc Purity Analysis (HPLC) final_product->hplc

General workflow for the synthesis and spectroscopic analysis of this compound.

Spectroscopic Data

While specific spectra are often provided by commercial suppliers upon request, this section outlines the expected spectroscopic characteristics based on the structure of this compound and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key insights into its atomic connectivity.

Expected ¹H NMR Data (in CDCl₃ or DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12br s1HN-H (pyrrolo)
~7.0-7.5d1HAr-H
~6.5-7.0d1HAr-H
~6.0-6.5m1HAr-H
~3.9-4.1s3HO-CH₃

Expected ¹³C NMR Data (in CDCl₃ or DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~150-160C-O
~140-150C-Cl
~110-140Ar-C
~100-110Ar-C
~90-100Ar-C
~50-60O-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Expected Mass Spectrometry Data

Technique[M+H]⁺ (m/z)Key Fragmentation Peaks
Electrospray Ionization (ESI)183.02Loss of CH₃, loss of Cl, fragmentation of the pyrrolopyridine ring
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3100-3300N-H stretch (pyrrolo)
~2850-3000C-H stretch (aromatic and methyl)
~1600-1650C=C and C=N stretch (aromatic rings)
~1200-1300C-O stretch (aryl ether)
~700-850C-Cl stretch

Experimental Protocols

The following are representative protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography:

    • Inject a small volume (e.g., 1-5 µL) of the sample solution.

    • Use a C18 column with a gradient elution, for example, starting with a high percentage of water (with 0.1% formic acid) and increasing the percentage of acetonitrile (with 0.1% formic acid).

  • Mass Spectrometry:

    • Acquire mass spectra in positive ion mode.

    • Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

Infrared Spectroscopy (FTIR-ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Acquire and average multiple scans to improve the signal-to-noise ratio.

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

The logical flow for characterizing a synthesized chemical compound is illustrated in the diagram below.

G cluster_techniques Analytical Techniques cluster_data Data Interpretation start Synthesized Compound dissolve Dissolve in Appropriate Solvent start->dissolve ir IR Analysis (Functional Group Identification) start->ir (Solid State) nmr NMR Analysis (Structure Confirmation) dissolve->nmr lcms LC-MS Analysis (Purity and Mass Verification) dissolve->lcms nmr_data ¹H and ¹³C Spectra nmr->nmr_data lcms_data Chromatogram and Mass Spectrum lcms->lcms_data ir_data IR Spectrum ir->ir_data final_analysis Structure and Purity Confirmed nmr_data->final_analysis lcms_data->final_analysis ir_data->final_analysis

Logical workflow for the spectroscopic characterization of a chemical compound.

References

In-Depth Technical Guide: Safety and Handling of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine and its hydrochloride salt, a key intermediate in the synthesis of kinase inhibitors. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this chemical compound.

Chemical Identification and Properties

This compound is a heterocyclic building block utilized in medicinal chemistry, particularly for the development of targeted therapeutics.[1][2] The hydrochloride salt is a common form for improved solubility and handling.

Table 1: Physicochemical Properties of this compound Hydrochloride [1]

PropertyValue
CAS Number 917918-83-3
Molecular Formula C₉H₈ClN₂O·HCl
Molecular Weight 241.10 g/mol
Appearance White to off-white crystalline powder
Melting Point 215-218°C (decomposes)
Solubility Freely soluble in water (>50 mg/mL), DMSO, and methanol
Storage Temperature 2-8°C (Hygroscopic)
Purity (HPLC) ≥99.0%

Hazard Identification and Safety Data

The compound is classified as hazardous. The following tables summarize the GHS hazard statements and precautionary measures.

Table 2: GHS Hazard Classification

CodeStatement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Table 3: GHS Precautionary Statements

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor
P302+P352IF ON SKIN: Wash with plenty of water
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P405Store locked up
P501Dispose of contents/container to an authorized hazardous or special waste collection point

Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and maintain the chemical's stability.

Personal Protective Equipment (PPE)

A standard laboratory PPE protocol should be strictly followed when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Researcher Enters Lab ppe_check Don Appropriate PPE start->ppe_check eye Safety Goggles with Side Shields ppe_check->eye gloves Chemical-Resistant Gloves (e.g., Nitrile) ppe_check->gloves coat Lab Coat ppe_check->coat respirator Use Respirator if Dust is Generated ppe_check->respirator end Proceed with Experiment eye->end gloves->end coat->end respirator->end

Figure 1. Recommended Personal Protective Equipment (PPE) workflow.
Engineering Controls

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder to avoid inhalation of dust.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Storage
  • Store in a tightly sealed container to prevent moisture absorption as the compound is hygroscopic.[1]

  • Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is between 2-8°C.[1]

Emergency Procedures

In case of accidental exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Measures [3]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
Accidental Release Measures
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated container for hazardous waste disposal.

Application in Research: Kinase Inhibitor Synthesis

This compound serves as a crucial building block for the synthesis of protein kinase inhibitors, particularly those targeting the JAK/STAT signaling pathway.[1] Kinase inhibitors are a major class of drugs used in oncology and for the treatment of inflammatory diseases.

JAK_STAT_Pathway cluster_pathway Simplified JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene Inhibitor This compound -based Inhibitor Inhibitor->JAK inhibits

Figure 2. Inhibition of the JAK/STAT pathway by a kinase inhibitor.

Experimental Protocols: General Workflow for Kinase Inhibitor Screening

While specific protocols will vary, the following outlines a general workflow for using a this compound derivative in a kinase inhibition assay.

Kinase_Assay_Workflow cluster_workflow General Kinase Inhibition Assay Workflow start Start: Prepare Reagents synthesis Synthesize Kinase Inhibitor Derivative start->synthesis dissolve Dissolve Compound in DMSO synthesis->dissolve assay_setup Set up Kinase Assay (Kinase, Substrate, ATP) dissolve->assay_setup add_compound Add Diluted Compound to Assay assay_setup->add_compound incubate Incubate at Controlled Temperature add_compound->incubate measure Measure Kinase Activity (e.g., Luminescence, Fluorescence) incubate->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end

References

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine emerges from a class of heterocyclic compounds, the 7-azaindoles, that are of significant interest to the medicinal chemistry community. The 7-azaindole scaffold is recognized as a "kinase privileged fragment," forming the core of numerous approved and clinical-stage kinase inhibitors.[1][2] This technical guide consolidates the available data on this compound and its close analogs, outlining its potential as a versatile starting point for the development of novel therapeutics. By examining its physicochemical properties, plausible biological targets, and relevant experimental methodologies, this document aims to provide a comprehensive resource for researchers poised to explore the therapeutic applications of this promising molecule, particularly in oncology, immunology, and neurodegenerative diseases.

Core Compound Characteristics

This compound is a substituted 7-azaindole (a bioisostere of indole and purine systems), a structure renowned for its ability to form key hydrogen bonds with the hinge region of protein kinases.[1][2] The strategic placement of the chloro and methoxy groups offers avenues for further chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties

The hydrochloride salt of the title compound is the most commonly available form for research purposes. Its properties are summarized below.

PropertyValueReference
Chemical Name 1H-Pyrrolo[2,3-c]pyridine, 7-chloro-4-Methoxy-, hydrochloride (1:1)[3]
CAS Number 917918-83-3[3]
Molecular Formula C₉H₈ClN₂O·HCl[3]
Molecular Weight 241.10 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 215-218°C (decomposes)[3]
Solubility Freely soluble in water (>50 mg/mL), DMSO, and methanol[3]
Purity (HPLC) ≥99.0%[3]
Storage 2-8°C, hygroscopic[3]

Potential Research Applications & Key Signaling Pathways

The primary therapeutic potential of this compound lies in its role as a scaffold for kinase inhibitors. The 7-azaindole core is a proven hinge-binding motif for ATP-competitive inhibitors.[1] Research on analogous pyrrolopyridine structures strongly suggests that derivatives of this compound could be potent modulators of critical signaling pathways implicated in numerous diseases.

Oncology

Cancer is a primary area of focus for kinase inhibitors. Dysregulation of kinase signaling is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.

  • JAK/STAT Pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is central to cytokine signaling that mediates cell growth, survival, and immune responses.[4][5] Aberrant JAK/STAT signaling is a key driver in various hematological malignancies and solid tumors.[6][7] Derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have been developed as potent JAK inhibitors.[6] It is highly probable that this compound can serve as a starting point for novel JAK inhibitors.[3]

graph "JAK_STAT_Pathway" { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05"]; Receptor [label="Cytokine Receptor", fillcolor="#FBBC05"]; JAK [label="JAK", fillcolor="#EA4335"]; STAT [label="STAT (inactive)", fillcolor="#F1F3F4"]; pSTAT [label="p-STAT (active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT_Dimer [label="STAT Dimer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4"]; Gene [label="Target Gene\nTranscription", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound [label="7-Chloro-4-methoxy-\n1H-pyrrolo[2,3-c]pyridine\nDerivative", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; STAT -> pSTAT [style=invis]; pSTAT -> STAT_Dimer [label="Dimerizes"]; STAT_Dimer -> Nucleus [label="Translocates to"]; Nucleus -> Gene [label="Promotes"]; Compound -> JAK [label="Inhibits", color="#EA4335", arrowhead=tee]; }

Figure 1. Proposed inhibition of the JAK/STAT signaling pathway.
  • MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival, and its hyperactivation is a common feature in many cancers.[8] The cascade involving RAS, RAF, MEK, and ERK is a well-established target for cancer therapy. The B-RAF inhibitor Vemurafenib, an approved drug for melanoma, is a prime example of a successful 7-azaindole-based kinase inhibitor.[2]

graph "MAPK_ERK_Pathway" { graph [rankdir="TB", bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#FBBC05"]; RAS [label="RAS", fillcolor="#F1F3F4"]; RAF [label="RAF (e.g., B-RAF)", fillcolor="#EA4335"]; MEK [label="MEK", fillcolor="#F1F3F4"]; ERK [label="ERK", fillcolor="#F1F3F4"]; TranscriptionFactors [label="Transcription Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound [label="7-Chloro-4-methoxy-\n1H-pyrrolo[2,3-c]pyridine\nDerivative", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges GF -> RTK [label="Binds"]; RTK -> RAS [label="Activates"]; RAS -> RAF [label="Activates"]; RAF -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> TranscriptionFactors [label="Activates"]; TranscriptionFactors -> Proliferation [label="Regulates"]; Compound -> RAF [label="Inhibits", color="#EA4335", arrowhead=tee]; }

Figure 2. Proposed inhibition of the MAPK/ERK signaling pathway.
Neurodegenerative and Inflammatory Diseases
  • Neuroprotection: Certain 7-azaindole derivatives have demonstrated neuroprotective and anti-neuroinflammatory properties.[9] One mechanism involves the inhibition of kinases like mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2). Furthermore, indole and 7-azaindole derivatives have been investigated as inhibitors of β-amyloid aggregation, a key pathological event in Alzheimer's disease.[10]

  • Anti-inflammatory: Given the central role of the JAK/STAT pathway in mediating inflammatory cytokine signals, inhibitors derived from this scaffold could be valuable for treating autoimmune and inflammatory conditions, such as rheumatoid arthritis.[11]

Representative Biological Activity of Pyrrolopyridine Analogs

While specific IC₅₀ data for this compound are not publicly available, data from closely related pyrrolopyridine derivatives highlight the potential of this chemical class.

Compound ClassTarget Kinase(s)IC₅₀ (nM)Target Disease AreaReference
1H-pyrrolo[3,2-c]pyridine derivativeFMS Kinase30Cancer, Inflammation[12]
1H-pyrrolo[2,3-b]pyridine derivativeFGFR1, FGFR2, FGFR37, 9, 25Cancer[13][14]
1H-pyrrolo[3,2-c]pyridine derivativeTubulin Polymerization120 - 210 (µM)Cancer[15]
N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamideJAK1Potent (specific value not stated)Inflammation, Autoimmune[11][16]

Key Experimental Protocols

To facilitate research using this compound and its derivatives, this section provides detailed protocols for essential in vitro assays.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a common method to determine the IC₅₀ value of a compound against a specific protein kinase.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by a kinase. Inhibition of the kinase results in a decreased FRET signal.[17]

Protocol:

  • Reagent Preparation:

    • Compound Dilution: Prepare a serial dilution of the test compound (e.g., derivative of this compound) in 100% DMSO. Further dilute into the kinase assay buffer to a 4X final concentration.

    • Kinase Solution: Dilute the target kinase to a 2X working concentration in the kinase assay buffer.

    • Substrate/ATP Solution: Prepare a solution containing a biotinylated peptide substrate and ATP at 2X their final concentrations. The ATP concentration should ideally be near its Kₘ for the kinase.

  • Kinase Reaction:

    • Add 5 µL of the 4X compound dilution to the wells of a low-volume 384-well plate.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Mix and incubate for 15-30 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 10 µL of the 2X Substrate/ATP solution.

    • Incubate for 60-90 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a stop/detection buffer containing EDTA and a terbium-labeled anti-phospho-specific antibody.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor fluorescence.

    • Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

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// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_compound [label="Prepare Compound\nSerial Dilutions (4x)"]; add_compound [label="Add Compound to Plate"]; add_kinase [label="Add Kinase (2x)"]; pre_incubate [label="Pre-incubate\n(15-30 min)"]; add_atp [label="Add ATP/Substrate (2x)\n(Initiate Reaction)"]; incubate_reaction [label="Incubate\n(60-90 min)"]; add_stop [label="Add Stop/Detection Buffer\n(EDTA, Tb-Antibody)"]; incubate_detect [label="Incubate\n(60 min)"]; read_plate [label="Read TR-FRET Signal"]; analyze [label="Calculate IC50", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> prep_compound; prep_compound -> add_compound; add_compound -> add_kinase; add_kinase -> pre_incubate; pre_incubate -> add_atp; add_atp -> incubate_reaction; incubate_reaction -> add_stop; add_stop -> incubate_detect; incubate_detect -> read_plate; read_plate -> analyze; analyze -> end; }

Figure 3. Experimental workflow for an in vitro TR-FRET kinase assay.
Cell Viability/Cytotoxicity Assay (MTT)

This protocol is used to assess the effect of a compound on cell proliferation and viability.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[18]

Protocol:

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

    • Incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[2]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

    • Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of compound concentration to determine the IC₅₀ or GI₅₀ value.

Western Blot Analysis of Pathway Modulation

This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins (e.g., ERK, STAT3) in response to compound treatment.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the protein of interest.[8]

Protocol:

  • Cell Treatment and Lysis:

    • Plate cells and treat with the test compound and/or a stimulating agent (e.g., a growth factor to activate the MAPK pathway) for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples, mix with Laemmli sample buffer, and boil for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer, typically overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a loading control like β-actin.

    • Quantify band intensity using densitometry software (e.g., ImageJ).

Conclusion and Future Directions

This compound represents a valuable chemical scaffold with significant potential for the development of novel kinase inhibitors. Drawing from the extensive research on the broader 7-azaindole class, it is evident that this compound is a promising starting point for drug discovery programs targeting kinases in the JAK/STAT and MAPK pathways, among others. The strategic positioning of its functional groups provides a platform for medicinal chemists to generate libraries of derivatives with tailored selectivity and improved drug-like properties. Future research should focus on synthesizing a focused library of analogs and screening them against a broad panel of kinases to identify initial lead compounds. Subsequent investigations should then employ the cellular and biochemical assays detailed in this guide to characterize their mechanism of action and advance the most promising candidates toward in vivo studies for applications in oncology, immunology, and neurodegeneration.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4] This powerful reaction is widely utilized in the pharmaceutical and fine chemical industries for the synthesis of complex organic molecules, including a variety of biaryl and heteroaryl compounds that are prevalent in biologically active molecules.[1][5][6] This document provides detailed application notes and protocols for the Suzuki coupling reaction of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, a key intermediate in the synthesis of various pharmacologically relevant compounds. The pyrrolo[2,3-c]pyridine scaffold, a 7-azaindole bioisostere, is a privileged structure in medicinal chemistry. The protocols herein are based on established methodologies for the coupling of structurally similar nitrogen-rich heterocycles.[7][8]

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide or triflate.[1][2][4] The catalytic cycle consists of three primary steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, forming a new diorganopalladium(II) species.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Coupling_Cycle

Key Reaction Parameters and Optimization

The success of the Suzuki coupling of this compound depends on the careful selection of the catalyst system, base, and solvent. For challenging substrates like chloro-heterocycles, modern palladium catalysts and specialized ligands are often necessary to achieve high yields.

  • Catalyst and Ligand Selection: The choice of the palladium source and phosphine ligand is critical for an efficient reaction. While traditional catalysts like Pd(PPh₃)₄ can be effective, catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand often provide superior results for chloro-heterocycles.[8][9] Palladacycle complexes have also shown high activity.[1]

  • Base: A base is required to activate the boronic acid for transmetalation.[4] Common choices include inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane/water, dimethoxyethane (DME)/water, and ethanol/water. The presence of water is often beneficial for the reaction.

Experimental Protocols

The following protocols provide a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific boronic acids to achieve optimal yields.

Experimental_Workflow Start Start Setup Reaction Setup: Combine reactants, catalyst, ligand, and base in a dry flask. Start->Setup Inert Establish Inert Atmosphere: Purge with Nitrogen or Argon. Setup->Inert Solvent Add Degassed Solvents Inert->Solvent Heating Heat to Reaction Temperature (e.g., 80-120 °C) Solvent->Heating Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Reaction Complete Purification Purification by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Protocol 1: Using Pd(dppf)Cl₂ as a Catalyst

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), Pd(dppf)Cl₂ (0.02-0.05 eq.), and the base (2.0-3.0 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Using a Ligand/Palladium Acetate Catalyst System

Materials:

  • This compound

  • Arylboronic acid (1.2 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Dimethoxyethane (DME) and Water (e.g., 5:1 v/v)

Procedure:

  • In a dry reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2-2.0 eq.), Pd(OAc)₂ (0.01-0.05 eq.), the phosphine ligand (0.02-0.10 eq.), and K₃PO₄ (2.0-3.0 eq.).

  • Follow steps 2-10 from Protocol 1, adjusting the solvent system to DME/water and the reaction temperature as needed (typically 90-120 °C).

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of similar chloro-heterocycles, which can serve as a starting point for the optimization of the reaction with this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
13-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄ (2)Dioxane/H₂O1001556[8]
25-BromoindazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃DMEReflux-Good[6]
34-ChloropyrrolopyrimidinePhenylboronic acidPd(OAc)₂-K₂CO₃Water/TBAB150 (MW)0.2598[10]
47-Chloro-3-iodo-pyrido[1,2-a]pyrimidinePhenylboronic acidPdCl₂(PPh₃)₂ (5)-K₂CO₃ (3)DME/EtOH100 (MW)2Good[10]
55-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-80-Good[11]

Troubleshooting

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst and ligand are of good quality and handled under inert conditions. Consider using a pre-catalyst.

    • Insufficient Temperature: Increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[10][12]

    • Base Incompatibility: Try a different base (e.g., Cs₂CO₃, K₃PO₄).

  • Protodeboronation (Side Reaction):

    • This side reaction, where the boronic acid is converted to an arene, can be problematic, especially with electron-deficient arylboronic acids.[3]

    • Mitigation: Use a less nucleophilic base, lower the reaction temperature, or reduce the amount of water in the solvent system.

  • Homocoupling of Boronic Acid:

    • Cause: Often promoted by the presence of oxygen.

    • Mitigation: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-C bond formation of this compound with a wide range of arylboronic acids. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. The protocols and data provided in these application notes serve as a comprehensive guide for researchers in the successful synthesis of novel 7-aryl-4-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives for applications in drug discovery and development.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool in medicinal chemistry and drug development for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful transformation enables the synthesis of aryl and heteroaryl amines, which are key structural motifs in a vast number of pharmaceuticals. The 7-azaindole scaffold (pyrrolo[2,3-b]pyridine) and its isomers, such as the 1H-pyrrolo[2,3-c]pyridine core, are of significant medicinal interest.[4][5] The ability to introduce a variety of amino groups at the C7 position of 4-methoxy-1H-pyrrolo[2,3-c]pyridine opens up extensive possibilities for structure-activity relationship (SAR) studies in drug discovery programs.

These application notes provide a detailed guide for performing the Buchwald-Hartwig amination on the challenging heteroaryl chloride substrate, 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine. The protocol is based on established methodologies for the amination of related heteroaromatic chlorides and provides a solid starting point for optimization.[6][7][8][9]

Data Presentation: Reaction Conditions for Buchwald-Hartwig Amination of Heteroaryl Chlorides

The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes common conditions employed for the amination of various heteroaryl chlorides, providing a comparative basis for the protocol described below.

ParameterCommon Reagents and ConditionsRationale/Considerations
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pd(0) sources are often preferred, but Pd(II) precursors can be reduced in situ.
Ligand XPhos, SPhos, RuPhos, BrettPhos, XantphosBulky, electron-rich phosphine ligands are crucial for promoting oxidative addition and reductive elimination.[1] The choice of ligand can significantly impact reaction efficiency and scope.[10]
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. The choice of base can influence the reaction rate and substrate compatibility.[2]
Solvent Toluene, Dioxane, THF, t-BuOHAnhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. The choice of solvent can affect solubility and reaction temperature.[2]
Temperature Room Temperature to 120 °CReaction temperature is substrate-dependent. While some modern catalyst systems are effective at room temperature,[11] heating is often required for less reactive chlorides.
Amine Primary & Secondary Alkyl/Aryl AminesThe nature of the amine can influence the optimal reaction conditions. A slight excess of the amine is typically used.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Generic Amine (R¹R²NH)

This protocol describes a general procedure for the coupling of an amine with this compound. Researchers should optimize these conditions for their specific amine of interest.

Materials:

  • This compound

  • Amine (R¹R²NH)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).

    • Add this compound (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Evacuate and backfill the flask with argon three times.

  • Addition of Reagents:

    • Add anhydrous toluene (5 mL).

    • Add the amine (1.2 mmol, 1.2 equiv). If the amine is a solid, it can be added with the other solids in the previous step.

  • Reaction:

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-amino-4-methoxy-1H-pyrrolo[2,3-c]pyridine product.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_ArCl L₂Pd(II)(Ar)(Cl) Pd0->PdII_ArCl Ar-Cl OxAdd Oxidative Addition (Ar-Cl) PdII_Amine [L₂Pd(II)(Ar)(Cl)(R¹R²NH)] PdII_ArCl->PdII_Amine + R¹R²NH Amine_Coord Amine Coordination (R¹R²NH) PdII_Amido L₂Pd(II)(Ar)(NR¹R²) PdII_Amine->PdII_Amido + Base - Base·HCl Base_Deprot Base (-HCl) PdII_Amido->Pd0 Ar-NR¹R² Red_Elim Reductive Elimination Product 7-(R¹R²N)-4-methoxy-1H- pyrrolo[2,3-c]pyridine ArCl 7-Chloro-4-methoxy-1H- pyrrolo[2,3-c]pyridine Amine R¹R²NH Base Base caption Buchwald-Hartwig Catalytic Cycle

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Flask, Catalyst, Ligand, Substrate, Base) start->setup inert Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert add_reagents Add Solvent and Amine inert->add_reagents reaction Heat and Stir (e.g., 100 °C) add_reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Aqueous Work-up (Quench, Extract, Wash, Dry) monitoring->workup Reaction complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product end End product->end caption Experimental Workflow

Caption: Step-by-step experimental workflow for the amination reaction.

References

Application Notes and Protocols for the Synthesis of JAK Inhibitors Utilizing 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals for a multitude of cytokines and growth factors, playing a central role in hematopoiesis, immune response, and inflammation.[1][2] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases, myeloproliferative neoplasms, and cancers, making JAK inhibitors a significant class of therapeutic agents.[3][4]

The 1H-pyrrolo[2,3-c]pyridine scaffold, a 7-azaindole isomer, serves as a privileged core structure in the design of various kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The starting material, 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, represents a versatile building block for the synthesis of novel JAK inhibitors. The chloro substituent at the 7-position provides a reactive handle for the introduction of various side chains via cross-coupling reactions, while the methoxy group at the 4-position can influence the electronic properties and metabolic stability of the final compounds.

This document provides detailed application notes and experimental protocols for the synthesis of potential JAK inhibitors using this compound as a key intermediate. The protocols focus on widely used and robust synthetic methodologies, including the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs.[1] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to regulate gene transcription.[1][3]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Association P_JAK P-JAK JAK->P_JAK 3. JAK Autophosphorylation P_JAK->Receptor 4. Receptor Phosphorylation STAT STAT P_JAK->STAT 6. STAT Phosphorylation STAT->Receptor P_STAT P-STAT STAT->P_STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 7. STAT Dimerization Nucleus Nucleus STAT_Dimer->Nucleus DNA DNA STAT_Dimer->DNA 8. Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Transcriptional Regulation JAK_Inhibitor JAK Inhibitor (e.g., from 7-Chloro-4-methoxy- 1H-pyrrolo[2,3-c]pyridine) JAK_Inhibitor->P_JAK Inhibition

Caption: The JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.

Synthetic Strategies and Experimental Protocols

The primary synthetic routes for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions. These methods offer a high degree of functional group tolerance and are widely applicable in medicinal chemistry.

General Experimental Workflow

The general workflow for the synthesis of JAK inhibitors from this compound involves the coupling of a suitable boronic acid/ester or amine to the 7-position of the pyrrolo[2,3-c]pyridine core, followed by deprotection and/or further functionalization if necessary.

Experimental_Workflow Start 7-Chloro-4-methoxy- 1H-pyrrolo[2,3-c]pyridine Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acid) Coupling->Suzuki C-C bond formation Buchwald Buchwald-Hartwig (Amine) Coupling->Buchwald C-N bond formation Intermediate Coupled Intermediate Suzuki->Intermediate Buchwald->Intermediate Deprotection Deprotection (if necessary) Intermediate->Deprotection Purification Purification (Chromatography) Deprotection->Purification Final_Product Final JAK Inhibitor Purification->Final_Product

Caption: General experimental workflow for the synthesis of JAK inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the synthesis of a 7-aryl-4-methoxy-1H-pyrrolo[2,3-c]pyridine derivative, a common structural motif in kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2 M aqueous solution, 3 equivalents)

  • Solvent (e.g., 1,4-dioxane or DME)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (0.05 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent (e.g., 1,4-dioxane, 10 mL) followed by the aqueous base (2 M Na₂CO₃, 1.5 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-4-methoxy-1H-pyrrolo[2,3-c]pyridine.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the synthesis of a 7-amino-4-methoxy-1H-pyrrolo[2,3-c]pyridine derivative, another key scaffold in many JAK inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., Xantphos, 5 mol%)

  • Base (e.g., Cs₂CO₃, 2 equivalents)

  • Solvent (e.g., Toluene or 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), the amine (1.1 mmol), the palladium catalyst (0.025 mmol), the ligand (0.05 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene, 10 mL).

  • Heat the mixture to 100-110 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 7-amino-4-methoxy-1H-pyrrolo[2,3-c]pyridine.

Data Presentation

The following tables summarize typical yields and biological activity data for analogous JAK inhibitors based on the pyrrolo[2,3-d]pyrimidine core, which can be expected to be comparable for inhibitors synthesized from the this compound scaffold.

Table 1: Synthesis Yields for Cross-Coupling Reactions

EntryCoupling ReactionCoupling PartnerCatalyst/LigandBaseSolventYield (%)
1Suzuki-Miyaura4-Nitrophenylboronic acid pinacol esterPd(PPh₃)₄Cs₂CO₃Dioxane75-85
2Suzuki-Miyaura(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile borate intermediate---~49 (overall)
3Buchwald-Hartwig3-amino-4-methylpiperidine derivative---High
4Buchwald-HartwigVarious anilinesPd₂(dba)₃/XantphosCs₂CO₃Toluene60-90

Note: Yields are based on published syntheses of analogous compounds and may vary depending on the specific substrates and reaction conditions.[3][4]

Table 2: Biological Activity of Representative JAK Inhibitors

CompoundTarget(s)IC₅₀ (nM)Cell-based Assay IC₅₀ (µM)Reference
TofacitinibJAK1, JAK310.095 (TF-1 cells)[4]
RuxolitinibJAK1, JAK23.3, 2.8-[5]
BaricitinibJAK1, JAK25.9, 5.7--
FilgotinibJAK110-[5]
Compound 16c JAK260.14 (TF-1 cells)[4]

Note: IC₅₀ values are for established JAK inhibitors with related core structures. The activity of novel compounds synthesized from this compound would require experimental determination.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel JAK inhibitors. The established and robust palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide efficient access to a wide range of derivatives. The protocols and data presented herein offer a solid foundation for researchers in the field of drug discovery to explore this chemical space and develop new therapeutic agents targeting the JAK-STAT pathway. Further optimization of reaction conditions and exploration of diverse coupling partners will undoubtedly lead to the discovery of potent and selective JAK inhibitors with improved pharmacological profiles.

References

Application Notes and Protocols for N-arylation of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, a key transformation for the synthesis of diverse bioactive molecules. The protocols focus on established and effective methods, namely the Buchwald-Hartwig amination and the Ullmann condensation.

Introduction

The N-arylation of the 7-azaindole scaffold, of which this compound is a derivative, is a critical reaction in medicinal chemistry.[1] This transformation enables the introduction of various aryl and heteroaryl groups at the N1 position of the pyrrole ring, allowing for the fine-tuning of physicochemical and pharmacological properties of the resulting compounds. The primary methods for achieving this C-N bond formation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[1][2]

Key Methodologies

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction between an amine (in this case, the NH of the pyrrolopyridine) and an aryl halide or triflate.[1][3] This method is known for its broad substrate scope and tolerance of various functional groups.[1]

  • Ullmann Condensation: A copper-catalyzed reaction that couples an amine with an aryl halide.[1][4] While traditional Ullmann reactions required harsh conditions, modern protocols often utilize ligands to facilitate the reaction under milder conditions.[1]

Experimental Protocols

The following are generalized protocols for the N-arylation of this compound based on established methodologies for related azaindole scaffolds.[1] Researchers should optimize these conditions for their specific arylating agents.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is suitable for the coupling of this compound with a variety of aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)[3]

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 10 mol%), and the base (e.g., Cs₂CO₃, 1.5 mmol).[1]

  • Add the anhydrous solvent (e.g., dioxane, 2 mL) via syringe.[1]

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 100-110 °C).[1]

  • Stir the reaction mixture for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.[1]

Protocol 2: Copper-Catalyzed Ullmann N-Arylation

This protocol describes a ligand-assisted copper-catalyzed N-arylation with aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide)

  • Copper catalyst (e.g., CuI)

  • Ligand (e.g., trans-1,2-Cyclohexanediamine)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Reaction tube

Procedure:

  • In a glovebox, add this compound (1.0 mmol), the copper catalyst (e.g., CuI, 1-5 mol%), and the base (e.g., K₃PO₄, 2.0 mmol) to a reaction tube.[1]

  • Add the aryl halide (1.2 mmol), the ligand (10-20 mol%), and the solvent (1-2 mL).[1]

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at the specified temperature (typically 110 °C) for 24 hours.[1]

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a plug of silica gel, washing thoroughly with ethyl acetate.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.[1]

Data Presentation

The following tables summarize representative quantitative data for N-arylation reactions of the related 7-azaindole scaffold, which can serve as a starting point for the optimization of the N-arylation of this compound.[1]

Table 1: Palladium-Catalyzed N-Arylation of 7-Azaindole [1]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane1001292
2BromobenzenePd₂(dba)₃ (2.5)BINAP (5)K₃PO₄Toluene1102488
34-ChlorotoluenePd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane1001275
42-BromopyridinePd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃Dioxane1001285

Table 2: Copper-Catalyzed N-Arylation of 7-Azaindole [1]

EntryAryl Halide/Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneCuI (1-5)trans-1,2-Cyclohexanediamine (10-20)K₃PO₄Dioxane1102495
24-BromotolueneCuI (1-5)trans-N,N'-dimethyl-1,2-cyclohexanediamine (10-20)K₃PO₄Toluene1102491
3Phenylboronic acidCu(OAc)₂ (20)NoneDBUDCMrt1285
44-Methoxyphenylboronic acidCu(OAc)₂ (20)NoneDBUDCMrt1282

Visualizations

experimental_workflow Experimental Workflow for N-Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Arylating Agent - Catalyst & Ligand - Base add_solvent Add Anhydrous Solvent start->add_solvent inert_atm Establish Inert Atmosphere add_solvent->inert_atm heat Heat to Reaction Temperature inert_atm->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Upon Completion filter Filter through Celite cool->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Column Chromatography concentrate->purify product Isolated N-arylated Product purify->product

Caption: Workflow for the N-arylation of this compound.

logical_relationship Key Components in N-Arylation cluster_reactants Reactants cluster_catalytic_system Catalytic System cluster_conditions Reaction Conditions substrate 7-Chloro-4-methoxy-1H- pyrrolo[2,3-c]pyridine product N-arylated Product substrate->product arylating_agent Aryl Halide or Arylboronic Acid arylating_agent->product catalyst Pd or Cu Catalyst catalyst->product ligand Phosphine or N-based Ligand ligand->product base Base (e.g., Cs₂CO₃, K₃PO₄) base->product solvent Anhydrous Solvent solvent->product temperature Elevated Temperature temperature->product

References

Application Notes and Protocols for the Use of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine scaffold in the discovery of novel kinase inhibitors. This document details the rationale for its use, synthetic strategies, and protocols for biological evaluation, serving as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound belonging to the 7-azaindole class of molecules. The 7-azaindole scaffold is recognized as a "kinase privileged fragment" in medicinal chemistry due to its structural resemblance to the purine core of ATP, the ubiquitous energy currency and substrate for all kinases. This structural mimicry allows 7-azaindole derivatives to effectively bind to the ATP-binding site of kinases, a critical step in their inhibition. The pyridine nitrogen and the pyrrole NH group of the 7-azaindole core can form crucial bidentate hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor in the active site.[1][2][3]

The substituent groups on the 7-azaindole core, such as the chloro and methoxy groups in this compound, provide avenues for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties. The chlorine atom, for instance, can serve as a handle for various cross-coupling reactions to introduce diverse chemical moieties, enabling the exploration of the chemical space around the core scaffold.[4]

Application in Kinase Inhibitor Discovery

Janus Kinase (JAK) Inhibition

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to signaling pathways initiated by numerous cytokines and growth factors, playing a pivotal role in immunity and hematopoiesis. Dysregulation of JAK-STAT signaling is implicated in a range of inflammatory diseases, autoimmune disorders, and cancers.

A notable example of the application of a similar scaffold is found in the development of JAK inhibitors. For instance, derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been synthesized and shown to exhibit potent inhibitory activity against JAK kinases. These compounds serve as excellent surrogates to illustrate the potential of inhibitors derived from a 7-chloro-pyrrolo[2,3-c]pyridine core.

Data Presentation: Inhibitory Activity of Analogous Pyrrolo[2,3-d]pyrimidine Derivatives

The following table summarizes the in vitro inhibitory activity (IC50) of exemplary compounds synthesized from a related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold against various JAK kinases. This data is extracted from patent literature and demonstrates the potential for developing potent and selective kinase inhibitors from such building blocks.

Compound IDTarget KinaseIC50 (nM)Reference
Example 1 JAK15.3[5]
JAK23.2[5]
JAK3< 0.4[5]
Example 2 JAK115[5]
JAK28[5]
JAK31[5]
Example 3 JAK181[5]
JAK228[5]
JAK34.1[5]

Note: The compound IDs are representative examples from the cited patent and do not correspond to commercially available compounds.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of kinase inhibitors derived from the this compound scaffold are provided below.

Synthesis of Pyrrolo[2,3-c]pyridine Derivatives (General Scheme)

The synthesis of kinase inhibitors from this compound typically involves a nucleophilic aromatic substitution or a cross-coupling reaction at the C7-chloro position. The following is a generalized synthetic scheme.

Synthesis_Workflow Start This compound Reaction Palladium-catalyzed Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki) Start->Reaction Intermediate Coupling Partner (e.g., Amine, Boronic Acid) Intermediate->Reaction Product Final Kinase Inhibitor Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: General synthetic workflow for derivatization.

Protocol: Buchwald-Hartwig Amination

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dioxane or toluene) is added the desired amine (1.1-1.5 equivalents).

  • A palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%) and a ligand (e.g., Xantphos, 4-10 mol%) are added, followed by a base (e.g., Cs2CO3 or K3PO4, 2-3 equivalents).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted pyrrolo[2,3-c]pyridine derivative.

Biochemical Kinase Assay: In Vitro JAK Inhibition

This protocol describes a common method to determine the IC50 value of a test compound against a specific JAK kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of test compound Reaction_Setup Combine compound, enzyme, and substrate in assay plate Compound_Prep->Reaction_Setup Enzyme_Prep Prepare JAK enzyme and substrate solution Enzyme_Prep->Reaction_Setup ATP_Addition Initiate reaction with ATP Reaction_Setup->ATP_Addition Incubation Incubate at room temperature ATP_Addition->Incubation Stop_Reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubation->Stop_Reaction Signal_Development Add Kinase Detection Reagent to generate luminescent signal Stop_Reaction->Signal_Development Measurement Measure luminescence Signal_Development->Measurement Data_Analysis Calculate % inhibition and determine IC50 value Measurement->Data_Analysis

Caption: Workflow for a typical in vitro kinase assay.

Protocol: ADP-Glo™ Kinase Assay for JAK2

  • Compound Preparation: Prepare a series of dilutions of the test compound in 100% DMSO. A 10-point, 3-fold serial dilution starting from a 10 mM stock is common.

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the compound dilutions into the wells of a 384-well white assay plate. Include positive controls (e.g., a known JAK2 inhibitor like Ruxolitinib) and negative controls (DMSO only).

  • Kinase Reaction:

    • Prepare a master mix containing the reaction buffer, purified recombinant JAK2 enzyme, and a suitable peptide substrate (e.g., a synthetic peptide derived from STAT5).

    • Dispense the master mix into each well of the assay plate.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km of the enzyme for ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: STAT5 Phosphorylation

This assay measures the ability of a compound to inhibit JAK-mediated phosphorylation of STAT5 in a cellular context.

Protocol: Flow Cytometry-based pSTAT5 Assay

  • Cell Culture: Culture a cytokine-dependent cell line (e.g., TF-1 cells, which express JAK2) in appropriate growth medium.

  • Compound Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compound for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a cytokine that signals through the JAK-STAT pathway (e.g., GM-CSF or IL-3 for TF-1 cells) for 15-30 minutes to induce STAT5 phosphorylation.

  • Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them with a detergent (e.g., methanol or Triton X-100) to allow antibody access to intracellular proteins.

  • Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the level of pSTAT5 in each sample.

  • Data Analysis: Determine the IC50 value by plotting the inhibition of pSTAT5 signal against the compound concentration.[1]

Signaling Pathway Diagrams

The following diagrams illustrate key kinase signaling pathways that are often targeted by inhibitors derived from 7-azaindole scaffolds.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation Transcription Gene Transcription DNA->Transcription Cytokine Cytokine Cytokine->Receptor Binding Inhibitor 7-Azaindole Inhibitor Inhibitor->JAK Inhibition

Caption: The canonical JAK-STAT signaling pathway.

Representative Receptor Tyrosine Kinase (RTK) Signaling Pathway (e.g., EGFR)

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Ligand Growth Factor (e.g., EGF) Ligand->RTK Binding & Dimerization Inhibitor 7-Azaindole Inhibitor Inhibitor->RTK Inhibition

Caption: A simplified RTK signaling cascade.

Cyclin-Dependent Kinase (CDK) and Cell Cycle Regulation

CDK_Pathway cluster_cycle Cell Cycle Progression cluster_regulation Regulation by CDK-Cyclin Complexes G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 Drives G1 progression CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S Initiates S phase CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S Controls S phase CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M Promotes Mitosis Inhibitor 7-Azaindole Inhibitor Inhibitor->CDK46_CyclinD Inhibitor->CDK2_CyclinE Inhibitor->CDK2_CyclinA Inhibitor->CDK1_CyclinB

Caption: Role of CDKs in the cell cycle.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its 7-azaindole core provides a proven scaffold for targeting the ATP-binding site of a wide range of kinases. By leveraging the synthetic handles present on the molecule, medicinal chemists can generate libraries of derivatives with the potential for high potency and selectivity. The protocols and data presented herein provide a foundation for researchers to utilize this scaffold in their kinase inhibitor discovery programs, with a particular emphasis on the promising therapeutic targets within the JAK family of kinases.

References

Application Notes and Protocols for Cross-Coupling Reactions with 7-Chloro-4-methoxy-6-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental conditions for various palladium-catalyzed cross-coupling reactions with 7-chloro-4-methoxy-6-azaindole. This valuable building block is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The following protocols and data are intended to serve as a guide for the development of novel therapeutics.

Introduction to Cross-Coupling with 6-Azaindoles

The 6-azaindole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[1][2] Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 7-position of the 6-azaindole core, enabling the introduction of a diverse array of substituents and facilitating the exploration of structure-activity relationships (SAR). This document outlines common cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, with a focus on their application to 7-chloro-4-methoxy-6-azaindole.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical experimental conditions for the four major classes of cross-coupling reactions performed on halo-azaindole substrates. These conditions are derived from literature precedents on similar scaffolds and should be considered as starting points for optimization with 7-chloro-4-methoxy-6-azaindole.

Table 1: Suzuki-Miyaura Coupling Conditions [3][4]

ParameterCondition
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃
Ligand SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/Ethanol
Temperature 60-110 °C
Reaction Time 4-24 hours

Table 2: Buchwald-Hartwig Amination Conditions [5][6][7]

ParameterCondition
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, XPhos
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80-110 °C
Reaction Time 2-24 hours

Table 3: Sonogashira Coupling Conditions [8][9][10][11][12]

ParameterCondition
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Co-catalyst CuI
Base Et₃N, DIPA, Cs₂CO₃
Solvent DMF, THF, Toluene
Temperature Room Temperature - 100 °C
Reaction Time 2-24 hours

Table 4: Heck Coupling Conditions [13][14]

ParameterCondition
Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand PPh₃, P(o-tol)₃
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, Acetonitrile, Toluene
Temperature 80-140 °C
Reaction Time 12-48 hours

Experimental Protocols

The following are detailed, representative protocols for performing cross-coupling reactions on 7-chloro-4-methoxy-6-azaindole. Note: These are general procedures and may require optimization for specific substrates and coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of 7-Chloro-4-methoxy-6-azaindole with an Arylboronic Acid

This protocol is adapted from procedures for similar halo-azaindole substrates.[3]

Materials:

  • 7-chloro-4-methoxy-6-azaindole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • SPhos (0.10 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry reaction vial, add 7-chloro-4-methoxy-6-azaindole, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 7-Chloro-4-methoxy-6-azaindole with a Primary or Secondary Amine

This is a general protocol for the amination of heteroaryl chlorides.[5][6]

Materials:

  • 7-chloro-4-methoxy-6-azaindole (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous 1,4-Dioxane or Toluene

Procedure:

  • In an oven-dried Schlenk tube, combine 7-chloro-4-methoxy-6-azaindole, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with argon three times.

  • Add Cs₂CO₃ and the amine.

  • Add anhydrous, degassed dioxane or toluene.

  • Seal the tube and heat the mixture to 100-110 °C.

  • Stir the reaction until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling of 7-Chloro-4-methoxy-6-azaindole with a Terminal Alkyne

This protocol is a standard procedure for Sonogashira couplings.[8][9]

Materials:

  • 7-chloro-4-methoxy-6-azaindole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.06 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous DMF or THF

Procedure:

  • To a solution of 7-chloro-4-methoxy-6-azaindole in DMF or THF, add the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.

  • Degas the mixture with a stream of argon for 15 minutes.

  • Add triethylamine and stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Protocol 4: Heck Reaction of 7-Chloro-4-methoxy-6-azaindole with an Alkene

This is a general protocol for the Heck reaction with heteroaryl halides.[13]

Materials:

  • 7-chloro-4-methoxy-6-azaindole (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • P(o-tol)₃ (0.10 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • In a sealed tube, combine 7-chloro-4-methoxy-6-azaindole, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with argon.

  • Add the alkene and anhydrous DMF or acetonitrile, followed by triethylamine.

  • Seal the tube tightly and heat the reaction mixture to 100-120 °C.

  • Stir vigorously for 12-24 hours.

  • Cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Visualizations

General Cross-Coupling Workflow

The following diagram illustrates a generalized workflow for the palladium-catalyzed cross-coupling of 7-chloro-4-methoxy-6-azaindole.

G cluster_start Starting Materials cluster_reagents Reaction Components 7-Chloro-4-methoxy-6-azaindole 7-Chloro-4-methoxy-6-azaindole Reaction Setup Reaction Setup 7-Chloro-4-methoxy-6-azaindole->Reaction Setup Coupling Partner Coupling Partner Coupling Partner->Reaction Setup Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Setup Ligand Ligand Ligand->Reaction Setup Base Base Base->Reaction Setup Solvent Solvent Solvent->Reaction Setup Reaction Reaction Reaction Setup->Reaction Heat & Stir Workup Workup Reaction->Workup Cool & Quench Purification Purification Workup->Purification Extraction Final Product Final Product Purification->Final Product Chromatography

Caption: General workflow for cross-coupling reactions.

PI3K/Akt/mTOR Signaling Pathway

Derivatives of 6-azaindole have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[15][16][17] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for drug development. The diagram below illustrates the mechanism by which 6-azaindole derivatives can inhibit this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Promotes 6-Azaindole Derivative 6-Azaindole Derivative 6-Azaindole Derivative->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a key heterocyclic building block of significant interest in pharmaceutical research and development. Its unique structural features make it a valuable intermediate in the synthesis of complex molecules, particularly kinase inhibitors. The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, and the presence of a chlorine atom at the 7-position provides a reactive site for nucleophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the synthesis of pharmaceutical agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below.

PropertyValueReference
CAS Number 917918-83-3[1]
Molecular Formula C₉H₈ClN₂O·HCl[1]
Molecular Weight 241.10 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 215-218°C (decomposes)[1]
Solubility Freely soluble in water (>50 mg/mL), DMSO, and methanol[1]
Purity (HPLC) ≥99.0%[1]
Storage Hygroscopic, store at 2-8°C in sealed containers[1]

Applications in Drug Discovery

This compound is a critical intermediate in the synthesis of targeted therapies, most notably in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer and autoimmune disorders.

Synthesis of TYK2 Inhibitors

A prominent application of this intermediate is in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and is involved in the signaling of key cytokines such as IL-12, IL-23, and type I interferons. The JAK-STAT signaling pathway is a critical component of the immune response.

One such TYK2 inhibitor is Deucravacitinib (BMS-986165) , an allosteric inhibitor approved for the treatment of plaque psoriasis. The synthesis of Deucravacitinib utilizes this compound as a key building block.

JAK-STAT Signaling Pathway

The diagram below illustrates the simplified JAK-STAT signaling pathway, which is targeted by inhibitors like Deucravacitinib.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding STAT_P pSTAT Dimer pSTAT Dimer STAT_P->Dimer Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation Inhibitor Deucravacitinib (TYK2 Inhibitor) Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by a TYK2 inhibitor.

Quantitative Data

The following table summarizes the biological activity of Deucravacitinib, a TYK2 inhibitor synthesized using this compound.

CompoundTargetAssayIC₅₀ (nM)Reference
Deucravacitinib (BMS-986165) TYK2 (pseudokinase domain)Recombinant enzyme assay0.2[2]
JAK1 (pseudokinase domain)Recombinant enzyme assay1[2]
BMPR2Recombinant enzyme assay193[2]
IFN-α-induced STAT1 phosphorylationHuman PBMCs1[2]
IFN-α-induced STAT2 phosphorylationHuman PBMCs6[2]
IFN-α-induced STAT3 phosphorylationHuman PBMCs2[2]
IFN-α-induced STAT5 phosphorylationHuman PBMCs4[2]
IL-12-induced IFN-γ productionHuman PBMCs11[2]
IL-12-induced STAT4 phosphorylationNK-92 cells5[2]

Experimental Protocols

The following are representative experimental protocols for key transformations involving this compound and its analogs. Researchers should note that optimization of reaction conditions may be necessary for specific substrates and scales.

Protocol 1: Nucleophilic Aromatic Substitution (SNA r)

This protocol is a general procedure for the reaction of this compound with an amine nucleophile, a key step in the synthesis of many kinase inhibitors. This reaction is based on established procedures for similar heterocyclic systems.

SNAr_Workflow Start Start Materials: - this compound - Amine Nucleophile - Solvent (e.g., DMF) - Base (e.g., Cs₂CO₃) Reaction Reaction Setup: 1. Combine reactants, solvent, and base. 2. Heat the mixture (e.g., 80-120 °C). Start->Reaction Monitoring Reaction Monitoring: - TLC or LC-MS Reaction->Monitoring Workup Work-up: 1. Cool to room temperature. 2. Quench with water. 3. Extract with organic solvent. Monitoring->Workup Purification Purification: - Column chromatography Workup->Purification Product Final Product: 7-Amino-substituted 4-methoxy-1H-pyrrolo[2,3-c]pyridine Purification->Product

Caption: General workflow for the nucleophilic aromatic substitution of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the amine nucleophile, and cesium carbonate.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Heat the reaction mixture with stirring to 80-120 °C. If using a microwave reactor, irradiate the mixture at a set temperature (e.g., 120-150 °C) for a shorter period (e.g., 30-60 minutes).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a boronic acid or its ester. This reaction is valuable for creating carbon-carbon bonds and introducing aryl or heteroaryl moieties.

Suzuki_Workflow Start Start Materials: - this compound - Boronic Acid/Ester - Palladium Catalyst & Ligand - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/Water) Degas Degas Solvent Start->Degas Reaction Reaction Setup: 1. Combine reactants under inert atmosphere. 2. Add degassed solvent. 3. Heat the mixture (e.g., 90-110 °C). Degas->Reaction Monitoring Reaction Monitoring: - TLC or LC-MS Reaction->Monitoring Workup Work-up: 1. Cool to room temperature. 2. Dilute with water. 3. Extract with organic solvent. Monitoring->Workup Purification Purification: - Column chromatography Workup->Purification Product Final Product: 7-Aryl/Heteroaryl-substituted 4-methoxy-1H-pyrrolo[2,3-c]pyridine Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF) and water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Standard work-up and purification equipment

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, the palladium catalyst, the ligand (if used), and the base.

  • Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Prepare a degassed solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) by bubbling an inert gas through it for at least 20 minutes.

  • Under a positive pressure of inert gas, add the degassed solvent to the reaction flask via syringe.

  • Heat the reaction mixture with stirring to 90-110 °C. If using a microwave reactor, irradiate the mixture at a set temperature (e.g., 100-130 °C) for a shorter period (e.g., 15-45 minutes).

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. The protocols and data presented in these application notes provide a foundation for researchers to utilize this building block in their drug discovery and development programs. The reactivity of the 7-chloro position allows for the strategic introduction of various functionalities, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

References

Application Notes and Protocols for the Functionalization of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a key building block for the development of potent kinase inhibitors and other therapeutic agents. Its structure, a fusion of a pyrrole and a pyridine ring, offers multiple sites for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery. The chlorine atom at the 7-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, providing a versatile handle for introducing a wide range of substituents.

These application notes provide an overview of common functionalization strategies for the this compound scaffold, along with detailed experimental protocols for key transformations. The information is intended to guide researchers in the synthesis of novel derivatives for biological evaluation.

Key Functionalization Strategies

The primary site for functionalization on the this compound core is the C7-position, leveraging the reactivity of the chloro substituent. Palladium-catalyzed cross-coupling reactions are the most prevalent methods for forging new carbon-carbon and carbon-nitrogen bonds at this position.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C7-position of the scaffold and a variety of aryl or heteroaryl boronic acids or esters. This is a robust and widely used method for introducing aromatic diversity.

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of various primary and secondary amines to the C7-position, providing access to a wide array of 7-amino derivatives.

  • Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the C7-position and a terminal alkyne, introducing a linear alkynyl moiety that can be further elaborated.

Experimental Protocols

The following are generalized protocols for the functionalization of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for C7-Arylation

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reaction Scheme:

Suzuki_Miyaura_Coupling Scaffold This compound Reagents Pd Catalyst, Base, Solvent BoronicAcid Ar-B(OH)2 Product 7-Aryl-4-methoxy-1H-pyrrolo[2,3-c]pyridine Reagents->Product

Figure 1: General scheme for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Toluene110892
33-Pyridylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF1201678
Protocol 2: Buchwald-Hartwig Amination for C7-Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Reaction Scheme:

Buchwald_Hartwig_Amination Scaffold This compound Reagents Pd Catalyst, Ligand, Base, Solvent Amine R¹R²NH Product 7-(R¹R²N)-4-methoxy-1H-pyrrolo[2,3-c]pyridine Reagents->Product

Figure 2: General scheme for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and phosphine ligand to an oven-dried reaction vessel.

  • Add the base, followed by this compound.

  • Seal the vessel, remove from the glovebox, and add the anhydrous, degassed solvent, followed by the amine via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data:

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/XPhos (2/4)NaOtBuToluene100688
2AnilinePd(OAc)₂/RuPhos (1/2)K₃PO₄Dioxane1101275
3BenzylaminePd₂(dba)₃/BINAP (2/4)Cs₂CO₃Toluene100882
Protocol 3: Sonogashira Coupling for C7-Alkynylation

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Reaction Scheme:

Sonogashira_Coupling Scaffold This compound Reagents Pd Catalyst, Cu(I) salt, Base, Solvent Alkyne R-C≡CH Product 7-(R-C≡C)-4-methoxy-1H-pyrrolo[2,3-c]pyridine Reagents->Product

Figure 3: General scheme for Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (2-5 mol%)

  • Copper(I) salt (e.g., CuI) (3-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylethylamine) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, and the copper(I) salt.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with an organic solvent.

  • Wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data:

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)5Et₃NTHF60680
2EthynyltrimethylsilanePd(PPh₃)₄ (5)10DIPEADMF70872
31-HexynePd(PPh₃)₂Cl₂ (3)5Et₃NTHF601075

Biological Activity and Signaling Pathways

Derivatives of the 7-azaindole scaffold, including this compound, are widely recognized for their potential as kinase inhibitors.[1] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The functionalized derivatives of this scaffold can be designed to target the ATP-binding site of specific kinases.

Targeted Signaling Pathway Example: Kinase Inhibition

Kinase_Inhibition_Pathway cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase Active Site ATP->Kinase Binds PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Kinase->PhosphoSubstrate Phosphorylates Substrate Substrate Protein Substrate->Kinase Binds Inhibitor 7-Functionalized-4-methoxy- 1H-pyrrolo[2,3-c]pyridine Derivative Inhibitor->Kinase Blocks ATP Binding

References

Application Notes and Protocols for Library Synthesis Using 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of a chemical library based on the 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine scaffold. This versatile building block is a key intermediate in the development of potent kinase inhibitors, particularly those targeting the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is implicated in various inflammatory diseases and cancers.[1][2][3]

Introduction

The 7-azaindole (pyrrolo[2,3-c]pyridine) core is a privileged scaffold in medicinal chemistry due to its structural similarity to the purine ring system, enabling it to effectively interact with the ATP-binding site of various kinases.[4][5] The specific starting material, this compound, offers a strategic advantage for library synthesis. The chlorine atom at the 7-position serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide range of aryl and heteroaryl substituents.

Experimental Workflow

The general workflow for the synthesis of a compound library from this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a diverse set of boronic acids or esters. This is followed by purification and biological evaluation of the resulting compounds.

G cluster_synthesis Library Synthesis cluster_evaluation Biological Evaluation Start This compound Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Start->Suzuki_Coupling Reagents Arylboronic Acids Pd Catalyst & Ligand Base Reagents->Suzuki_Coupling Purification Purification (e.g., Chromatography) Suzuki_Coupling->Purification Library Compound Library (7-Aryl-4-methoxy-1H-pyrrolo[2,3-c]pyridines) Purification->Library Screening Kinase Inhibition Screening (e.g., JAK1/JAK2) Library->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: General workflow for library synthesis and evaluation.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the reaction conditions may be necessary for specific substrates.[6]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, Toluene/Water mixture)

Procedure:

  • To a dry reaction vessel, add this compound, the corresponding arylboronic acid, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 7-aryl-4-methoxy-1H-pyrrolo[2,3-c]pyridine derivative.

Data Presentation: Representative Library Data

The following table presents representative data for a library of compounds synthesized from a similar pyrrolopyridine scaffold, highlighting their in vitro inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are also a class of tyrosine kinases. This data illustrates the type of quantitative information that can be generated from a synthesized library.[7]

Compound IDR Group (at C7)Yield (%)FGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)
1a Phenyl75150210350
1b 4-Fluorophenyl8295130220
1c 4-Methoxyphenyl78120180300
1d 3-Chlorophenyl65250320500
1e 2-Thienyl71180250410
1f 3-Pyridyl68210290450

Biological Context: The JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of numerous autoimmune diseases and cancers.[1][2][3]

The synthesized library of 7-aryl-4-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives can be screened for their inhibitory activity against members of the JAK family (JAK1, JAK2, JAK3, and TYK2). The goal is to identify potent and selective inhibitors that can modulate the JAK/STAT pathway and serve as potential therapeutic agents.

G cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Receptor Dimerization & JAK Activation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding JAK->JAK 3. Autophosphorylation STAT_inactive STAT (inactive) JAK->STAT_inactive 4. STAT Recruitment & Phosphorylation STAT_active pSTAT (active dimer) STAT_inactive->STAT_active 5. Dimerization Nucleus Nucleus STAT_active->Nucleus 6. Nuclear Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription 7. Gene Expression Modulation Inhibitor 7-Aryl-4-methoxy-1H- pyrrolo[2,3-c]pyridine (Library Compound) Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the point of inhibition.

References

Application Notes and Protocols for the Scale-Up Synthesis of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine and its derivatives. This important heterocyclic scaffold, also known as 6-azaindole, is a key building block in the development of various therapeutic agents, including kinase inhibitors.

Introduction

This compound is a versatile intermediate in medicinal chemistry.[1] Its structure allows for diverse functionalization, making it a valuable starting material for the synthesis of complex biologically active molecules. The presence of the chlorine atom at the 7-position provides a handle for nucleophilic aromatic substitution, while the pyrrole nitrogen can be functionalized, and the pyridine ring can undergo various transformations. These notes outline a potential scalable synthetic route based on established methodologies for related azaindole derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of the hydrochloride salt of the target compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValue
CAS Number 917918-83-3
Molecular Formula C₉H₈ClN₂O·HCl
Molecular Weight 241.10 g/mol
Appearance White to off-white crystalline powder
Melting Point 215-218°C (decomposes)
Solubility Freely soluble in water (>50 mg/mL), DMSO, and methanol
Purity (HPLC) ≥99.0%
Storage Refrigerator

Data sourced from commercial supplier information.[2]

Proposed Scale-Up Synthetic Pathway

The synthesis of the this compound core can be approached through various strategies common in azaindole synthesis. A plausible and scalable route is a modification of the Bartoli indole synthesis, starting from a suitably substituted nitropyridine. This method has been reported for the synthesis of both 7-methoxy and 7-chloro-6-azaindoles.[3]

The proposed multi-step synthesis involves the construction of the bicyclic core followed by potential halogenation.

Synthetic_Pathway A 2,4-Dichloro-3-nitropyridine B 2-Chloro-4-methoxy-3-nitropyridine A->B NaOCH3, CH3OH C This compound B->C Vinylmagnesium bromide, THF, -78 °C (Bartoli Reaction) D Derivatives C->D Functionalization (e.g., Suzuki Coupling, Amination)

Caption: Proposed synthetic pathway for this compound and its derivatives.

Experimental Protocols

The following protocols are adapted from literature procedures for the synthesis of structurally related azaindoles and are intended as a starting point for process development and scale-up.

Protocol 1: Synthesis of 2-Chloro-4-methoxy-3-nitropyridine (Intermediate)

This protocol describes the methoxylation of a dichloronitropyridine precursor.

Materials:

  • 2,4-Dichloro-3-nitropyridine

  • Sodium methoxide (NaOCH₃)

  • Methanol (CH₃OH)

  • Standard laboratory glassware and safety equipment

Procedure:

  • To a solution of 2,4-dichloro-3-nitropyridine in methanol, add sodium methoxide portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-Chloro-4-methoxy-3-nitropyridine.

Protocol 2: Scale-Up Synthesis of this compound via Bartoli Reaction

This protocol is based on the reported conditions for the synthesis of 7-chloro-6-azaindole and should be optimized for the specific substrate.[3]

Materials:

  • 2-Chloro-4-methoxy-3-nitropyridine

  • Vinylmagnesium bromide (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

  • Jacketed reactor with overhead stirring and temperature control

Procedure:

  • Set up a jacketed reactor under an inert atmosphere and charge it with a solution of 2-Chloro-4-methoxy-3-nitropyridine in anhydrous THF.

  • Cool the reactor to -78 °C using a suitable cooling system.

  • Slowly add 3-4 equivalents of vinylmagnesium bromide solution to the cooled reaction mixture, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride, ensuring the temperature does not rise significantly.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by a non-chromatographic method suitable for scale-up, such as recrystallization or slurry in a suitable solvent system.

Table 2: Example Reaction Parameters for Bartoli Synthesis of a Related Azaindole

ParameterValueReference
Starting Material 2-Chloro-3-nitropyridine[3]
Scale 5.0 g (31 mmol)[3]
Solvent Dry THF (200 mL)[3]
Reagent Vinylmagnesium bromide (1 M in THF)[3]
Equivalents of Reagent 3-4[3]
Temperature -78 °C[3]
Reported Yield 33% (for 7-chloro-6-azaindole)[3]

Synthesis of Derivatives

The this compound core can be further functionalized to generate a library of derivatives.

Derivative_Synthesis Start This compound N_Alkylation N-Alkylation/Arylation Start->N_Alkylation Suzuki Suzuki-Miyaura Coupling (at C7) Start->Suzuki Amination Nucleophilic Amination (at C7) Start->Amination Deriv1 N-Substituted Derivatives N_Alkylation->Deriv1 Deriv2 C7-Aryl/Heteroaryl Derivatives Suzuki->Deriv2 Deriv3 C7-Amino Derivatives Amination->Deriv3

Caption: Key functionalization strategies for derivatization.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of the 7-chloro position with boronic acids or esters.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene, DMF)

  • Inert atmosphere

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound, the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Conclusion

The provided application notes and protocols offer a foundational framework for the scale-up synthesis of this compound and its derivatives. The proposed synthetic route, centered around a Bartoli reaction, is a viable strategy for producing multi-gram to kilogram quantities of this important building block. Further process optimization and safety assessments are recommended for large-scale manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions involving 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when performing Suzuki coupling with this compound?

A1: Due to the presence of nitrogen atoms in the pyrrolo[2,3-c]pyridine ring system, several common challenges can arise, leading to low product yields. These include:

  • Catalyst Poisoning: The Lewis basic nitrogen atoms in the heterocycle can coordinate to the palladium catalyst, leading to its deactivation.[1]

  • Protodeboronation: This undesired side reaction involves the cleavage of the C-B bond in the boronic acid or ester, where a proton source (like water or alcohol) replaces the boron moiety.[1]

  • Homocoupling: Symmetrical biaryl products can form from the coupling of two molecules of the boronic acid or the chloro-aza-indole.[1]

  • Poor Solubility: Nitrogen-containing heterocycles can have limited solubility in common organic solvents, which can hinder reaction rates.[1]

Q2: How can catalyst poisoning be minimized?

A2: To mitigate catalyst poisoning, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1] These ligands can help stabilize the active palladium species and prevent coordination with the nitrogen atoms of the heterocycle.[2]

  • Use of Pre-catalysts: Utilizing pre-formed palladium pre-catalysts can be beneficial.[1]

  • Slow Addition: A slow addition of the this compound to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[1]

Q3: What measures can be taken to prevent protodeboronation?

A3: Protodeboronation can be suppressed by:

  • Using Boronate Esters: Pinacol or MIDA boronate esters are more stable than their corresponding boronic acids and can be less prone to this side reaction.[1]

  • Anhydrous Conditions: Running the reaction under anhydrous conditions can minimize the presence of proton sources.[2]

  • Reaction Temperature and Time: Conducting the reaction at the lowest effective temperature and for the shortest possible duration can favor the desired cross-coupling over protodeboronation.[1]

Q4: How can the formation of homocoupling byproducts be suppressed?

A4: To reduce homocoupling byproducts:

  • Thorough Degassing: It is crucial to remove dissolved oxygen from the reaction mixture, as oxygen can promote the homocoupling of boronic acids.[1] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1]

  • Optimized Reaction Conditions: Screening different catalysts, ligands, and bases can help identify a system where the rate of cross-coupling is significantly faster than homocoupling.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the Suzuki coupling of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Catalyst inactivation by the nitrogen heterocycle.- Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). - Use a pre-formed palladium catalyst. - Increase catalyst loading (e.g., from 3 mol% to 5 mol%).[2]
Poor transmetallation.- Screen different bases. Stronger bases like K₃PO₄ or weaker bases like KF can be effective depending on the substrate.[2] - Ensure the base is of high purity and anhydrous if required.
Inactive catalyst.- Ensure the palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0). - Thoroughly degas the reaction mixture to prevent catalyst oxidation.[1]
Formation of Side Products Homocoupling of the boronic acid.- Thoroughly degas the reaction mixture to remove oxygen.[1] - Use a slight excess of the boronic acid.
Protodeboronation of the boronic acid.- Use the corresponding boronate ester (e.g., pinacol ester). - Employ anhydrous solvents.[2]
Dehalogenation of the starting material.- Optimize reaction conditions (temperature, base, solvent) to favor cross-coupling.[2]
Incomplete Consumption of Starting Material Insufficient catalyst activity or reaction time.- Increase catalyst loading. - Extend the reaction time. - Increase the reaction temperature.[3]
Poor solubility of starting materials.- Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/ethanol).[4] - Increase the reaction temperature.[1]

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of this compound. This should be considered a starting point, and optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)

  • Phosphine ligand (e.g., SPhos or XPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, or a mixture with water or ethanol)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 2-5 mol%), and the base (2.0-3.0 equiv.).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 60-110 °C) with stirring.[4][5]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki coupling of similar aza-indole substrates, which can serve as a guide for optimizing the reaction of this compound.

Table 1: Optimization of Suzuki Coupling for a C3-Selective Arylation of a 7-Azaindole Derivative [4]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)6085
2Pd₂(dba)₃ (5)SPhos (5)K₃PO₄ (2)Toluene/Ethanol (1:1)6072
3Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)Toluene/Ethanol (1:1)6045

Table 2: Substrate Scope for C3-Arylation of 3-iodo-6-chloro-7-azaindole [4]

ProductAryl Boronic AcidYield (%)
10aPhenyl85
10b4-Methylphenyl89
10d4-Methoxyphenyl93
10e4-Fluorophenyl79
10f3,5-Bis(trifluoromethyl)phenyl67

Visualizations

The following diagrams illustrate key aspects of the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_steps A Pd(0)L₂ C Ar-Pd(II)-X(L₂) A->C F Reductive Elimination B Oxidative Addition (Ar-X) E Ar-Pd(II)-Ar'(L₂) C->E D Transmetalation (Ar'-B(OR)₂) E->A G Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction q1 Is the catalyst/ligand appropriate for N-heterocycles? start->q1 s1 Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) or use a precatalyst. q1->s1 Yes q2 Is protodeboronation suspected? q1->q2 No s1->q2 s2 Use a more stable boronate ester (pinacol, MIDA) and/or run under anhydrous conditions. q2->s2 Yes q3 Are the starting materials fully dissolved? q2->q3 No s2->q3 s3 Screen different solvents or increase reaction temperature. q3->s3 No q4 Is homocoupling a major byproduct? q3->q4 Yes s3->q4 s4 Thoroughly degas the reaction mixture and run under inert atmosphere. q4->s4 Yes end Improved Yield q4->end No s4->end

Caption: A troubleshooting workflow for low yields in Suzuki coupling reactions.

References

preventing byproduct formation in 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine. The information is designed to help identify and resolve common issues related to byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common strategy for the synthesis of 7-substituted-4-methoxy-azaindoles involves a multi-step process. This typically begins with the formation of the core 4-methoxy-1H-pyrrolo[2,3-c]pyridine (4-methoxy-7-azaindole) ring system. This is followed by N-oxidation of the pyridine ring, which activates the 7-position for subsequent chlorination, often achieved using a reagent like phosphorus oxychloride (POCl3).

Q2: What are the most likely impurities or byproducts in the synthesis of this compound?

Based on the likely synthetic pathway, several byproducts can form:

  • Incomplete N-oxidation: Unreacted 4-methoxy-1H-pyrrolo[2,3-c]pyridine.

  • Incomplete chlorination: The intermediate 4-methoxy-1H-pyrrolo[2,3-c]pyridine-N-oxide may remain.

  • Over-chlorination or side-reactions with POCl3: Although less common, chlorination at other positions or formylation of the pyrrole ring (a Vilsmeier-Haack type side reaction) can occur.

  • Demethylation: The 4-methoxy group can be sensitive to acidic conditions, leading to the formation of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol.

  • Hydrolysis: The 7-chloro group can be hydrolyzed to a hydroxyl group under certain aqueous or basic conditions, yielding 4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-ol.

  • Dimerization: Picoline dimerization has been observed in related azaindole syntheses, which could potentially be a side reaction depending on the specific starting materials for the core ring formation.[1]

Q3: How can I purify the final product, this compound?

Standard purification techniques such as flash column chromatography on silica gel are typically effective. The choice of eluent will depend on the polarity of the impurities. For instance, if the main impurity is the more polar demethylated byproduct, a less polar solvent system can be used to elute the desired product first. Recrystallization from a suitable solvent system can also be an effective method for obtaining a high-purity product.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the prevention of byproduct formation.

Observed Issue Potential Cause Recommended Solution
Presence of starting material (4-methoxy-1H-pyrrolo[2,3-c]pyridine) in the final product. Incomplete N-oxidation.- Increase the equivalents of the oxidizing agent (e.g., m-CPBA or H2O2).- Extend the reaction time for the N-oxidation step.- Ensure the reaction temperature is optimal for the chosen oxidizing agent.
Significant amount of 4-methoxy-1H-pyrrolo[2,3-c]pyridine-N-oxide detected after chlorination. Incomplete chlorination.- Increase the equivalents of the chlorinating agent (e.g., POCl3).- Increase the reaction temperature for the chlorination step, but monitor for decomposition.- Ensure anhydrous conditions, as moisture can quench the chlorinating agent.
Formation of a byproduct with a mass corresponding to the addition of a formyl group (-CHO). Vilsmeier-Haack side reaction with POCl3/DMF if used.- Avoid using DMF as a solvent with POCl3.- Use an alternative chlorinating agent that is less prone to this side reaction.- Carefully control the reaction temperature, as higher temperatures can promote this side reaction.
Isolation of 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol as a major byproduct. Unintended demethylation of the 4-methoxy group. This is particularly problematic under strong acidic conditions.[3]- Avoid using strong acids (e.g., concentrated HCl) during workup or purification.[3]- Use a buffered aqueous solution for extraction if an acidic wash is necessary.- Consider protecting the pyrrole nitrogen before steps involving harsh acidic conditions.
Presence of 4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-ol in the product mixture. Hydrolysis of the 7-chloro group.- Avoid prolonged exposure to basic or highly aqueous conditions during workup.- Use anhydrous solvents for purification where possible.- If an aqueous workup is necessary, perform it quickly and at a low temperature.

Experimental Protocols

General Procedure for N-oxidation of 7-Azaindoles:

To a solution of the 7-azaindole derivative in a suitable solvent (e.g., dichloromethane or chloroform), an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide is added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then typically washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure.

General Procedure for Chlorination of 7-Azaindole-N-oxide:

The 7-azaindole-N-oxide is treated with a chlorinating agent such as phosphorus oxychloride (POCl3), often in a solvent like acetonitrile or neat. The reaction is typically heated to reflux and monitored by TLC. Upon completion, the reaction mixture is carefully quenched, often by pouring it onto ice, and then neutralized with a base (e.g., sodium carbonate or ammonia solution). The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

General Procedure for Demethylation of Methoxy-Azaindoles:

For selective demethylation, the choice of reagent is critical. For instance, in a related dimethoxy-azaindole system, treatment with concentrated HCl resulted in demethylation at the 4-position, while trimethylsilyl iodide (TMS-I) selectively demethylated the 7-position.[3]

  • Acid-mediated Demethylation (Example for 4-position): The methoxy-azaindole is dissolved in concentrated hydrochloric acid and heated.[3] The reaction progress is monitored, and upon completion, the mixture is cooled and neutralized to precipitate the product.

  • TMS-I mediated Demethylation (Example for 7-position): The methoxy-azaindole is dissolved in an anhydrous solvent (e.g., acetonitrile) and treated with trimethylsilyl iodide. The reaction is typically performed at room temperature or with gentle heating. Workup involves quenching with a suitable reagent and purification.[3]

Visualizations

Synthetic Pathway for this compound start 4-methoxy-1H-pyrrolo[2,3-c]pyridine n_oxide 4-methoxy-1H-pyrrolo[2,3-c]pyridine-N-oxide start->n_oxide N-oxidation (e.g., m-CPBA) final_product This compound n_oxide->final_product Chlorination (e.g., POCl3)

Caption: Proposed synthetic pathway for this compound.

Potential Demethylation Byproduct Formation target This compound byproduct 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-ol target->byproduct Harsh Acidic Conditions (e.g., conc. HCl)

Caption: Formation of demethylated byproduct under acidic conditions.

References

Technical Support Center: Purification of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues

Q1: My reaction yield for the synthesis of a this compound derivative is consistently low. What are the common causes and how can I improve it?

A1: Low yields in heterocyclic synthesis can arise from several factors. A systematic approach to troubleshooting is often the most effective.[1] Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical.[1] Consider performing small-scale trial reactions to determine the ideal parameters without committing large amounts of starting materials.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion.[1] Always use reagents and solvents of appropriate purity and ensure solvents are dry for moisture-sensitive reactions.[1]

  • Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture. If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).[1]

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[1] Monitor your reaction by TLC or LC-MS to check for product degradation over time.[1]

Chromatography Issues

Q2: I'm having trouble separating my target this compound derivative from impurities using column chromatography. The spots are very close on the TLC plate. What can I do?

A2: Separating compounds with similar polarities is a common challenge. Here are several strategies to improve separation:

  • Optimize the Solvent System: Experiment with different solvent systems. For pyrrolo[2,3-c]pyridine derivatives, which are often of intermediate polarity, combinations of heptane/ethyl acetate or dichloromethane/methanol are good starting points.[2] Try adding a small amount of a third solvent, like triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve peak shape and separation.

  • Change the Stationary Phase: If silica gel isn't providing adequate separation, consider alternative stationary phases. Alumina (basic, neutral, or acidic) or Florisil can be effective for certain compounds.[3] For highly polar derivatives, reverse-phase silica may be a suitable option.[3]

  • Improve Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling. Load your sample in a minimal amount of solvent or as a dry load by adsorbing it onto a small amount of silica gel.[3]

  • Consider Preparative TLC or HPLC: If the spots are separable on a TLC plate, preparative TLC can be a viable option for small-scale purifications.[4] For very challenging separations, preparative HPLC is a powerful technique.[4][5]

Q3: My compound appears to be decomposing on the silica gel column. How can I confirm this and what are the alternatives?

A3: Decomposition on silica gel is a known issue for sensitive compounds.[3]

  • Confirming Decomposition: To check for stability, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.[3]

  • Alternatives to Silica Gel:

    • Deactivated Silica: You can deactivate silica gel by adding a small percentage of water or triethylamine to the eluent to reduce its acidity.[3]

    • Alternative Stationary Phases: As mentioned in Q2, alumina or Florisil are less acidic alternatives.[3]

    • Non-Chromatographic Methods: Consider recrystallization or precipitation as alternative purification methods.

Crystallization and Precipitation Issues

Q4: I am unable to induce crystallization of my this compound derivative. What techniques can I try?

A4: Inducing crystallization can sometimes be challenging. Here are some methods to try:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[6]

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution to initiate crystallization.[6]

  • Solvent Evaporation: Allow the solvent to evaporate slowly from an open container.

  • Reduce Temperature: Cool the solution slowly in an ice bath or refrigerator.

  • Solvent/Anti-Solvent System: Dissolve your compound in a good solvent and then slowly add a solvent in which it is insoluble (an "anti-solvent") until the solution becomes cloudy.

Q5: My compound "oils out" instead of crystallizing. How can I resolve this?

A5: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling is too rapid.

  • Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly.[6]

  • Use More Solvent: The concentration of your compound may be too high. Add more solvent to the hot solution and then cool it slowly.[6]

  • Change the Solvent: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Pyrrolo[2,3-c]pyridine Derivatives

Solvent SystemPolarityTypical Applications
Heptane/Ethyl AcetateLow to MediumGood for separating less polar derivatives and isomers.
Dichloromethane/MethanolMedium to HighEffective for more polar derivatives containing functional groups like amines or alcohols.
Toluene/Ethyl AcetateLow to MediumCan offer different selectivity compared to aliphatic/ester mixtures.
Chloroform/AcetoneMediumAnother alternative for compounds of intermediate polarity.

Table 2: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarGood for many organic compounds; often used in combination with water.
Methanol65PolarSimilar to ethanol but more volatile.
Isopropanol82PolarLess volatile than ethanol and methanol.
Ethyl Acetate77MediumGood for compounds of intermediate polarity.
Toluene111NonpolarUseful for less polar compounds; higher boiling point.
Heptane98NonpolarOften used as an anti-solvent with a more polar solvent.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, create a "dry load" by dissolving the crude product, adding a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the elution process by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or soluble in the cold solvent.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid dissolves completely.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[7]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[7]

Visualizations

Purification_Troubleshooting_Workflow start Crude Product tlc Perform TLC Analysis start->tlc single_spot Single Pure Spot? tlc->single_spot multiple_spots Multiple Spots or Streaking single_spot->multiple_spots No direct_isolation Direct Isolation (Evaporation) single_spot->direct_isolation Yes choose_method Choose Purification Method multiple_spots->choose_method check_purity Check Purity (TLC, NMR, LC-MS) direct_isolation->check_purity column Column Chromatography choose_method->column Good Separation on TLC recrystallization Recrystallization choose_method->recrystallization Solid Product column->check_purity recrystallization->check_purity purified_product Purified Product check_purity->purified_product

Caption: A general workflow for troubleshooting the purification of chemical compounds.

Purification_Method_Selection start Is the Crude Product a Solid? is_thermally_stable Is it Thermally Stable? start->is_thermally_stable Yes is_separable_tlc Are Impurities Separable by TLC? start->is_separable_tlc No (Oil) try_recrystallization Attempt Recrystallization is_thermally_stable->try_recrystallization try_recrystallization->is_separable_tlc Fails column_chromatography Use Column Chromatography is_separable_tlc->column_chromatography Yes prep_hplc Consider Preparative HPLC is_separable_tlc->prep_hplc No

Caption: A decision tree for selecting an appropriate purification method.

Potential_Impurities cluster_impurities Potential Impurities target 7-Chloro-4-methoxy- 1H-pyrrolo[2,3-c]pyridine starting_material Unreacted Starting Materials target->starting_material Incomplete Reaction regioisomer Regioisomers (e.g., other chloro isomers) target->regioisomer Poor Regioselectivity dehalogenated Dehalogenated Product (7-H derivative) target->dehalogenated Side Reaction demethylated Demethylated Product (4-hydroxy derivative) target->demethylated Side Reaction

Caption: Common impurities encountered during the synthesis of the target compound.

References

improving solubility of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is available as a free base and as a hydrochloride (HCl) salt. The hydrochloride salt form significantly enhances its solubility, particularly in aqueous media.[1] The free base is expected to have lower aqueous solubility.

Q2: In which solvents is the hydrochloride salt of this compound soluble?

A2: The hydrochloride salt of this compound is freely soluble in water, Dimethyl Sulfoxide (DMSO), and methanol.[2]

Q3: My reaction requires the free base, but I am facing solubility issues. What can I do?

A3: If the free base is required, you may need to use organic solvents or a co-solvent system. Common organic solvents for similar heterocyclic compounds include Dimethylformamide (DMF), and alcohols like ethanol.[3] Alternatively, you can start with the soluble hydrochloride salt and neutralize it in situ to generate the free base just before your reaction.

Q4: Can pH adjustment be used to improve the solubility of the free base?

A4: Yes, pH adjustment is a key strategy. Since the pyrrolo[2,3-c]pyridine scaffold contains basic nitrogen atoms, decreasing the pH by adding an acid will form a salt (like the hydrochloride salt), which is generally more soluble in polar solvents.[4]

Q5: Are there other general techniques to improve the solubility of pyrrolopyridine derivatives?

A5: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds, including:

  • Co-solvency: Using a mixture of a good solvent and a poor solvent can increase solubility.[5]

  • Structural Modification: For drug discovery programs, modifying the chemical structure by adding polar functional groups can improve aqueous solubility.[6][7]

  • Complexation: The use of cyclodextrins can form inclusion complexes that enhance the aqueous solubility of hydrophobic molecules.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound precipitates out of solution during reaction. The solvent system is not optimal for the reactants, intermediates, or products.1. Increase the proportion of the co-solvent in which the compound is more soluble.2. If compatible with your reaction chemistry, switch to a solvent with higher dissolving power for your compound, such as DMF or DMSO.3. If using the free base, consider converting to the HCl salt and running the reaction under acidic conditions, if permissible.
Incomplete reaction despite long reaction times. Poor solubility is limiting the concentration of the reactant in the solution, slowing down the reaction rate.1. Ensure the reaction mixture is well-stirred to maximize the dissolution of any suspended solids.2. Gently heat the reaction mixture if the compound's stability allows, as solubility often increases with temperature.3. Attempt the reaction in a different solvent system where the starting material exhibits higher solubility.
Difficulty in preparing a stock solution of the free base at the desired concentration. The intrinsic solubility of the free base in the chosen solvent is low.1. First, try common polar aprotic solvents like DMSO or DMF.2. If an aqueous or alcoholic solution is required, consider preparing the stock solution using the highly soluble hydrochloride salt.3. For non-aqueous reactions, explore a range of organic solvents to find one that provides the desired solubility.

Quantitative Solubility Data

Compound FormSolventSolubility
This compound HydrochlorideWater>50 mg/mL[2]
This compound HydrochlorideDMSOFreely soluble[2]
This compound HydrochlorideMethanolFreely soluble[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using the Hydrochloride Salt

Objective: To prepare a stock solution of this compound for use in aqueous or polar solvent-based reactions.

Materials:

  • This compound hydrochloride

  • Deionized water, DMSO, or Methanol

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of this compound hydrochloride.

  • Transfer the solid to a volumetric flask of the appropriate size.

  • Add a portion of the chosen solvent (water, DMSO, or methanol) to the flask, approximately half of the final volume.

  • Stir the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, provided it does not affect compound stability.

  • Once dissolved, add the solvent to the flask up to the calibration mark.

  • Mix the solution thoroughly to ensure homogeneity.

Protocol 2: In Situ Generation of the Free Base from the Hydrochloride Salt

Objective: To use the soluble hydrochloride salt in a reaction that requires the free base form of this compound.

Materials:

  • This compound hydrochloride

  • Anhydrous, non-protic organic solvent (e.g., THF, Dioxane)

  • A suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the this compound hydrochloride in the chosen anhydrous organic solvent in the reaction vessel.

  • Stir the solution at room temperature.

  • Add at least one equivalent of the non-nucleophilic base dropwise to the solution. The formation of a precipitate (the amine hydrochloride salt) may be observed.

  • Stir the mixture for 15-30 minutes to ensure complete neutralization.

  • The resulting solution/suspension now contains the free base of this compound and can be used directly in the subsequent reaction steps.

Visualizations

experimental_workflow cluster_start Starting Material Selection cluster_hcl HCl Salt Pathway cluster_freebase Free Base Pathway start_point Start solubility_issue Solubility Issue with Free Base? start_point->solubility_issue use_hcl Use Hydrochloride Salt solubility_issue->use_hcl Yes use_freebase Use Free Base solubility_issue->use_freebase No dissolve_hcl Dissolve in Polar Solvent (Water, DMSO, Methanol) use_hcl->dissolve_hcl in_situ In Situ Neutralization of HCl Salt use_hcl->in_situ If free base is required reaction_hcl Proceed with Reaction (Acidic/Neutral Conditions) dissolve_hcl->reaction_hcl end_point Reaction Setup Complete reaction_hcl->end_point test_solvents Test Organic Solvents (DMF, NMP, etc.) use_freebase->test_solvents co_solvent Use Co-Solvent System test_solvents->co_solvent If solubility is low test_solvents->end_point If solubility is sufficient co_solvent->end_point in_situ->reaction_hcl Proceed with Reaction

Caption: Decision workflow for selecting the appropriate form and solvent system.

signaling_pathway cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategies cluster_outcome Desired Outcome poor_solubility Poor Compound Solubility ph_adjustment pH Adjustment (Salt Formation) poor_solubility->ph_adjustment co_solvency Co-Solvency poor_solubility->co_solvency solvent_selection Alternative Solvent Screening poor_solubility->solvent_selection temperature Temperature Increase poor_solubility->temperature improved_solubility Increased Reactant Concentration ph_adjustment->improved_solubility co_solvency->improved_solubility solvent_selection->improved_solubility temperature->improved_solubility enhanced_reaction Improved Reaction Rate and Yield improved_solubility->enhanced_reaction

Caption: Logical relationships for troubleshooting poor solubility in reactions.

References

Technical Support Center: Buchwald-Hartwig Amination of 7-chloro-4-methoxy-6-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 7-chloro-4-methoxy-6-azaindole.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended catalyst systems for the amination of 7-chloro-4-methoxy-6-azaindole?

A1: For the Buchwald-Hartwig amination of halo-7-azaindoles, palladium-based catalysts with bulky, electron-rich phosphine ligands are the most effective. Based on studies of similar substrates, the recommended starting points are palladium precatalysts combined with biarylphosphine ligands such as RuPhos, SPhos, and XPhos.[1] A combination of the RuPhos ligand and a corresponding RuPhos precatalyst has been shown to be particularly effective for the amination of 4-chloroazaindole.[1]

Q2: Why is my reaction showing low or no conversion?

A2: Low or no conversion in Buchwald-Hartwig aminations of heteroaryl chlorides can stem from several factors:

  • Catalyst Choice: Aryl chlorides are generally less reactive than bromides or iodides, requiring more active catalyst systems.[2] First-generation catalysts may not be sufficient. Utilizing sterically hindered and electron-rich ligands is crucial.[3]

  • Base Selection: The choice of base is critical. While strong inorganic bases like NaOt-Bu or KOt-Bu are common, for unprotected azaindoles, LiHMDS in THF has been found to be optimal.[1] Other bases like Cs2CO3, K3PO4, or K2CO3 have been shown to be ineffective for this specific substrate class.[1]

  • Solvent: The solvent can significantly influence reaction outcomes. Ethereal solvents like THF and dioxane are generally preferred for these couplings.[1][2] Aromatic solvents such as toluene can also be used, but may result in lower yields for this particular substrate.[1]

  • Reaction Temperature: Typical Buchwald-Hartwig reactions are run at elevated temperatures, often between 80-110 °C.[4] However, with highly active catalysts, reactions can sometimes proceed at room temperature, albeit with longer reaction times.[1]

  • Inert Atmosphere: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Ensuring the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) is critical for catalyst longevity and activity.[5]

Q3: I am observing significant side product formation, such as hydrodehalogenation. What can I do to minimize this?

A3: Hydrodehalogenation, where the chloro group is replaced by a hydrogen, is a common side reaction. This can be minimized by:

  • Ligand Choice: The appropriate ligand can stabilize the palladium center and favor the desired C-N bond formation over competing pathways.[6] Experimenting with different bulky phosphine ligands is recommended.

  • Base Concentration: Using an excessive amount of a strong base can sometimes promote hydrodehalogenation. Careful control of the base stoichiometry is important.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to catalyst decomposition and an increase in side products. Monitoring the reaction progress and stopping it once the starting material is consumed can be beneficial.

Q4: Can I use an unprotected azaindole for this reaction?

A4: Yes, a key advantage of modern Buchwald-Hartwig catalyst systems is their compatibility with functional groups, including the N-H of the azaindole.[1] Using unprotected halo-7-azaindoles avoids additional protection and deprotection steps. The selectivity for C-N coupling at the chloro-position over N-arylation of the indole nitrogen is generally high with the recommended catalyst systems.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Reaction / Low Yield Inactive catalystUse a precatalyst for reliable generation of the active Pd(0) species.[1][4] Ensure the palladium source and ligand are of high quality.
Inappropriate baseFor unprotected azaindoles, LiHMDS is the recommended base.[1] Avoid carbonate and phosphate bases which have been shown to be ineffective.[1]
Incorrect solventTHF or dioxane are generally the preferred solvents.[1]
Insufficient temperatureEnsure the reaction is heated to an appropriate temperature (typically 65-110 °C).[1]
Oxygen contaminationThoroughly degas the solvent and maintain a positive pressure of an inert gas (argon or nitrogen).
Hydrodehalogenation Suboptimal ligandScreen different bulky biaryl phosphine ligands like RuPhos, SPhos, or XPhos.[1]
Reaction conditions too harshTry lowering the reaction temperature or reducing the reaction time.
Formation of N-arylated byproduct Catalyst system not selectiveWhile generally selective, screening different ligands can help optimize for C-N coupling.
Poor Reproducibility Inconsistent catalyst activationUsing a well-defined precatalyst can lead to more reproducible results compared to generating the active catalyst in situ from Pd(OAc)2 or Pd2(dba)3.[1][4]
Variable reagent qualityEnsure all reagents, especially the solvent and base, are anhydrous and of high purity.

Catalyst System Performance

The following table summarizes the performance of different catalyst systems for the amination of 4-chloroazaindole with N-methylpiperazine, a representative secondary amine. This data can serve as a starting point for optimizing the reaction with 7-chloro-4-methoxy-6-azaindole.

Pd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)
P1 (RuPhos precatalyst) (0.5)L1 (RuPhos) (0.5)LiHMDSTHF6530 min94
P2 (SPhos precatalyst) (0.5)L2 (SPhos) (0.5)LiHMDSTHF6530 min81
P3 (XPhos precatalyst) (0.5)L3 (XPhos) (0.5)LiHMDSTHF6530 min90
Pd(OAc)2 (0.5)L1 (RuPhos) (1)LiHMDSTHF6530 min80
Pd2(dba)3 (0.25)L1 (RuPhos) (1)LiHMDSTHF6530 min33
P1 (RuPhos precatalyst) (1)L1 (RuPhos) (1)LiHMDSTHFrt16 h42

Data adapted from a study on 4-chloroazaindole.[1]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates and amines.

Materials:

  • 7-chloro-4-methoxy-6-azaindole

  • Amine coupling partner

  • Palladium precatalyst (e.g., RuPhos precatalyst)

  • Ligand (e.g., RuPhos)

  • Base (e.g., LiHMDS, 1 M solution in THF)

  • Anhydrous solvent (e.g., THF or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 7-chloro-4-methoxy-6-azaindole (1.0 equiv), the palladium precatalyst (0.5-2 mol%), and the ligand (0.5-2 mol%).

  • Add the anhydrous solvent (e.g., THF).

  • Add the amine (1.1-1.5 equiv).

  • Add the base (e.g., LiHMDS, 1.5-2.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 65-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)-Cl(L) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Amine, Base Amine_Complex Ar-Pd(II)-NHR'R''(L) Ligand_Exchange->Amine_Complex Reductive_Elimination Reductive Elimination Amine_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Troubleshooting_Flowchart start Low / No Yield catalyst Check Catalyst System start->catalyst base Verify Base & Solvent catalyst->base [Precatalyst + Bulky Ligand OK] conditions Optimize Conditions base->conditions [LiHMDS in THF/Dioxane OK] success Improved Yield conditions->success [Temp & Time Optimized]

References

stability of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: My assay involves acidic conditions, and I am observing a loss of the parent compound, this compound. What are the potential reasons?

A1: Degradation of this compound under acidic conditions is a known possibility. The pyrrolo[2,3-c]pyridine core, also known as a 6-azaindole, can be susceptible to acid-catalyzed reactions. The primary sites of instability are likely the pyrrole ring and the methoxy group. The pyridine ring nitrogen can be protonated in acidic media, which can influence the overall electron distribution and reactivity of the molecule.

Potential degradation pathways include:

  • Protonation of the Pyridine Nitrogen: This is the initial and most likely event in an acidic medium. While this may not directly lead to degradation, it alters the electronic properties of the ring system, potentially making other positions more reactive.

  • Hydrolysis of the Methoxy Group: The 4-methoxy group could be susceptible to acid-catalyzed hydrolysis to form the corresponding 4-hydroxy derivative. This is a common reaction for aryl methyl ethers under sufficiently acidic conditions.

  • Electrophilic Attack on the Pyrrole Ring: The pyrrole ring is electron-rich and can be prone to electrophilic attack, especially at the C3 position. In acidic media, this could lead to polymerization or reaction with other nucleophiles present in the solution.

Q2: I am seeing a new, more polar peak in my HPLC chromatogram after exposing my compound to acidic conditions. What could this be?

A2: A more polar peak appearing on a reverse-phase HPLC chromatogram suggests the formation of a more polar degradation product. A likely candidate is the 4-hydroxy-7-chloro-1H-pyrrolo[2,3-c]pyridine, resulting from the hydrolysis of the 4-methoxy group. Hydroxy groups are significantly more polar than methoxy groups, leading to shorter retention times on C18 columns. To confirm the identity of this new peak, we recommend LC-MS analysis to determine its molecular weight.

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, consider the following strategies:

  • pH Control: If possible, adjust the pH of your experimental conditions to be as close to neutral as the protocol allows. Even a modest increase in pH can significantly reduce the rate of acid-catalyzed degradation.

  • Temperature Control: Perform your experiments at the lowest temperature compatible with your protocol. Chemical degradation rates are highly dependent on temperature.

  • Time Limitation: Minimize the time the compound is exposed to acidic conditions. Prepare fresh solutions and analyze them promptly.

  • Use of Aprotic Solvents: If your experimental design permits, using aprotic solvents can reduce the availability of protons and water, thereby slowing down hydrolysis and other acid-mediated reactions.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored as a solid in a cool, dark, and dry place. If solutions are required, it is advisable to prepare them fresh. For short-term storage of solutions, use a non-protic, anhydrous solvent and store at low temperatures (e.g., -20°C). Avoid storing solutions in acidic media.

Troubleshooting Guides

Issue 1: Unexpectedly Low Purity or High Levels of Impurities in a Recently Purchased Batch
  • Possible Cause: The compound may have degraded during shipping or storage if exposed to adverse conditions.

  • Troubleshooting Steps:

    • Re-analyze the compound: Use a validated HPLC method to confirm the purity of the compound.

    • Characterize impurities: If significant impurities are detected, use LC-MS and NMR to identify their structures. Compare the findings with potential degradation products (e.g., the 4-hydroxy analog).

    • Review storage conditions: Ensure the compound has been stored according to the supplier's recommendations.

    • Contact the supplier: If degradation is confirmed, contact the supplier with your analytical data.

Issue 2: Inconsistent Results in Biological Assays
  • Possible Cause: The compound may be degrading in the assay buffer, leading to variable concentrations of the active compound.

  • Troubleshooting Steps:

    • Assess compound stability in the assay buffer: Incubate this compound in the assay buffer for the duration of the experiment. Analyze samples at different time points by HPLC to quantify the remaining parent compound.

    • Identify degradation products: Use LC-MS to identify any new peaks that appear over time.

    • Modify assay conditions: If degradation is observed, consider adjusting the buffer pH, reducing the incubation time, or running the assay at a lower temperature.

Data Presentation

The stability of this compound can be quantitatively assessed by monitoring its concentration over time under various conditions. Below are example tables illustrating how such data could be presented.

Table 1: Stability of this compound in Aqueous Buffers at 37°C

pHTime (hours)% Parent Compound Remaining% 4-Hydroxy Impurity Formed
2.00100.00.0
185.214.1
455.842.5
2410.385.6
5.00100.00.0
198.71.1
495.14.5
2488.410.9
7.40100.00.0
199.8<0.1
499.50.3
2499.10.8

Table 2: Effect of Temperature on the Stability of this compound at pH 3.0

Temperature (°C)Time (hours)% Parent Compound Remaining
42492.5
252475.3
372445.1

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis

This protocol outlines a general reverse-phase HPLC method for monitoring the stability of this compound.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Dilute the stock solution with the test buffer to the desired final concentration.

Protocol 2: Forced Degradation Study (Acid Hydrolysis)

This protocol describes a typical forced degradation study to assess stability under acidic conditions.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or DMSO.

  • Prepare Acidic Solutions: Prepare solutions of 0.1 M HCl and 0.01 M HCl in water.

  • Incubation:

    • Add a known volume of the stock solution to an equal volume of the acidic solution in a sealed vial.

    • Prepare a control sample by adding the stock solution to water.

    • Incubate the vials at a controlled temperature (e.g., 50°C).

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the withdrawn samples with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation.

  • Analysis: Analyze the samples by the validated HPLC method (Protocol 1) to determine the percentage of the parent compound remaining and to detect the formation of degradation products. LC-MS analysis can be used for the identification of the degradation products.

Visualizations

Potential_Degradation_Pathway Parent 7-Chloro-4-methoxy- 1H-pyrrolo[2,3-c]pyridine Protonated Protonated Pyridine Parent->Protonated + H+ Hydrolyzed 4-Hydroxy Derivative Protonated->Hydrolyzed + H2O, -CH3OH Polymer Polymerization/ Other Products Protonated->Polymer Electrophilic Attack

Caption: Potential degradation pathway of this compound in acidic conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in DMSO) Incubate Incubate at Controlled Temp (e.g., 50°C) Stock->Incubate Acid Prepare Acidic Media (e.g., 0.1 M HCl) Acid->Incubate Timepoints Withdraw Samples at Timepoints (0, 2, 4, 8, 24h) Incubate->Timepoints Quench Neutralize Samples Timepoints->Quench HPLC HPLC Analysis Quench->HPLC LCMS LC-MS Analysis Quench->LCMS Data Data Interpretation HPLC->Data LCMS->Data

Caption: Experimental workflow for a forced degradation study under acidic conditions.

stability of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine under basic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under basic conditions?

A1: Based on data from related pyrrolopyridine structures, this compound is expected to be unstable in alkaline environments. Studies on similar compounds, such as pyrrolo[3,4-c]pyridine-1,3-dione derivatives, have shown them to be extremely unstable in alkaline mediums[1][2]. The primary modes of degradation are likely nucleophilic aromatic substitution of the chlorine atom and, under more forcing conditions, hydrolysis of the methoxy group.

Q2: What are the likely degradation products of this compound in the presence of a base like sodium hydroxide?

A2: The most probable degradation product is the substitution of the chloro group with a hydroxyl group, forming 7-hydroxy-4-methoxy-1H-pyrrolo[2,3-c]pyridine. This is due to the susceptibility of chloropyridines to nucleophilic aromatic substitution, especially at positions ortho or para to the ring nitrogen[3][4]. Under harsher conditions (e.g., higher temperatures or stronger base concentrations), hydrolysis of the methoxy group to a hydroxyl group could also occur.

Q3: Can I use this compound in reactions involving bases?

A3: Caution is advised. The feasibility of using this compound with bases depends on the specific reaction conditions, including the strength of the base, temperature, solvent, and reaction time. It is crucial to perform a small-scale trial reaction and monitor for the degradation of the starting material. For reactions requiring a base, consider using non-nucleophilic or sterically hindered bases at low temperatures to minimize degradation.

Q4: How can I monitor the degradation of this compound during my experiment?

A4: The degradation can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). By taking aliquots from your reaction mixture at different time points, you can track the disappearance of the starting material and the appearance of potential degradation products.

Q5: Are there any particular storage recommendations for this compound to ensure its stability?

A5: It is recommended to store this compound in a cool, dry place, away from strong bases and acids. The hydrochloride salt form of the compound may offer improved stability and handling.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no yield of the desired product in a base-mediated reaction. Degradation of the starting material, this compound.- Verify Degradation: Analyze a sample of the reaction mixture by HPLC or TLC to confirm the presence of the starting material. - Lower the Temperature: Perform the reaction at a lower temperature to reduce the rate of degradation. - Use a Weaker Base: If possible, substitute the strong base with a weaker or non-nucleophilic base (e.g., potassium carbonate instead of sodium hydroxide). - Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize exposure to basic conditions.
Multiple unexpected spots on TLC or peaks in HPLC analysis. Formation of degradation products alongside the desired product.- Isolate and Characterize: If possible, isolate the major impurity and characterize it (e.g., by mass spectrometry) to confirm if it is a degradation product. - Optimize Reaction Conditions: Refer to the solutions for "Low or no yield" to minimize the formation of byproducts. - Purification Strategy: Develop a purification strategy (e.g., column chromatography with a suitable solvent system) to separate the desired product from the impurities.
Inconsistent reaction outcomes. Variability in the quality or age of the this compound starting material, or moisture in the reaction.- Use Fresh Reagent: Use a fresh batch of the starting material. - Ensure Anhydrous Conditions: If the reaction is sensitive to water, ensure all solvents and reagents are dry. - Standardize Procedure: Maintain consistent reaction parameters (temperature, time, addition rates) across all experiments.

Quantitative Data Summary

Due to the limited availability of specific experimental data for the stability of this compound under basic conditions, the following table presents illustrative data based on the expected behavior of similar heterocyclic compounds. This data should be used as a general guide for experimental design.

Condition Base Concentration Temperature (°C) Time (h) Degradation (%) (Illustrative)
1NaOH0.1 M25215
2NaOH0.1 M25845
3NaOH0.1 M50255
4K₂CO₃0.1 M258< 5
5DBU0.1 M258< 5

Experimental Protocols

Protocol for Assessing the Stability of this compound under Basic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Basic Solutions: Prepare aqueous solutions of the desired bases (e.g., 0.1 M NaOH, 0.1 M K₂CO₃) and a neutral control (e.g., water).

  • Incubation: In separate vials, add a known volume of the stock solution to the basic and neutral solutions to achieve the final desired concentration of the compound. Ensure the final concentration of the organic solvent is low to minimize its effect on the reaction.

  • Time Points: Incubate the vials at a controlled temperature (e.g., 25°C or 50°C). At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquots from the basic solutions by adding a small amount of a suitable acid (e.g., 0.1 M HCl) to stop the degradation.

  • Analysis: Analyze all samples by a validated HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0). Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution of Compound incubation Incubate at Controlled Temperature prep_stock->incubation prep_base Prepare Basic and Control Solutions prep_base->incubation sampling Withdraw Aliquots at Time Points incubation->sampling quenching Quench Reaction sampling->quenching hplc HPLC Analysis quenching->hplc data_analysis Data Analysis and Kinetic Modeling hplc->data_analysis degradation_pathway reactant This compound product1 7-Hydroxy-4-methoxy-1H-pyrrolo[2,3-c]pyridine reactant->product1 NaOH (aq) (Nucleophilic Substitution) product2 7-Chloro-4-hydroxy-1H-pyrrolo[2,3-c]pyridine reactant->product2 Strong Base / Heat (Hydrolysis)

References

Technical Support Center: Synthesis of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the pyrrolo[2,3-c]pyridine core?

A1: The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is typically synthesized through established indole formation reactions adapted for pyridine starting materials. Common methods include the Bartoli and Larock indole syntheses, which are valued for their flexibility in introducing substituents.

Q2: What are the likely sources of impurities in the synthesis of this compound?

A2: Impurities can arise from various stages of the synthesis, including:

  • Starting materials: Impurities present in the initial pyridine or pyrrole precursors.

  • Side reactions: Incomplete reactions or the formation of byproducts during key steps like chlorination or methoxylation.

  • Degradation: Decomposition of the product or intermediates under harsh reaction conditions.

  • Reagents: Excess or unreacted reagents and catalysts.

Q3: How can I best purify the final product?

A3: Purification of this compound typically involves column chromatography. Normal-phase chromatography is often effective for separating isomeric impurities. Recrystallization can also be a valuable technique for obtaining highly pure material.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Standard laboratory safety protocols should be followed. Chlorinating agents can be corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Reactions involving organometallic reagents, if used, require an inert atmosphere.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low yield of desired product - Incomplete reaction in one or more steps.- Suboptimal reaction temperature or time.- Degradation of starting materials or product.- Monitor reaction progress by TLC or LC-MS to ensure completion.- Optimize temperature and reaction time for each step.- Use purified reagents and solvents.
Presence of multiple spots on TLC, difficult to separate - Formation of isomeric byproducts.- Over-chlorination or other side reactions.- Optimize the stoichiometry of the chlorinating agent.- Employ high-performance column chromatography (e.g., flash chromatography with a slow gradient) for purification.
Product appears to be decomposing during workup or purification - Instability of the pyrrolo[2,3-c]pyridine ring under acidic or basic conditions.- Presence of residual catalysts promoting degradation.- Perform workup and purification steps at lower temperatures.- Use a neutral workup where possible.- Ensure complete removal of catalysts after each step.
Inconsistent results between batches - Variability in the quality of starting materials or reagents.- Fluctuations in reaction conditions.- Use starting materials and reagents from a reliable source with consistent purity.- Maintain strict control over reaction parameters such as temperature, time, and stirring speed.
Formation of a hydroxylated impurity instead of the methoxy group - Incomplete methylation reaction.- Demethylation of the methoxy group during subsequent steps, potentially under acidic conditions.- Ensure the use of a sufficient excess of the methylating agent and an appropriate base.- Avoid strongly acidic conditions in subsequent reaction or workup steps.[1][2][3]
Presence of starting material after the chlorination step - Insufficient amount of chlorinating agent.- Deactivation of the chlorinating agent.- Increase the equivalents of the chlorinating agent incrementally.- Ensure the chlorinating agent is fresh and has been stored correctly.
Formation of di- or tri-chlorinated byproducts - Overly reactive chlorinating agent or harsh reaction conditions.- Use a milder chlorinating agent (e.g., N-chlorosuccinimide).- Carefully control the reaction temperature and addition rate of the chlorinating agent.[4]

Summary of Potential Impurities

The following table summarizes common impurities that may be encountered during the synthesis of this compound, based on a plausible synthetic route involving the formation of a 4-methoxy-1H-pyrrolo[2,3-c]pyridine intermediate followed by chlorination.

Impurity Name Chemical Structure Potential Source Analytical Detection Method
Starting Material: 4-methoxy-1H-pyrrolo[2,3-c]pyridineC₉H₈N₂OIncomplete chlorinationLC-MS, GC-MS, ¹H NMR
Isomeric Monochloro- impuritiesC₈H₇ClN₂ONon-selective chlorination at other positions on the pyrrole or pyridine ring.LC-MS, HPLC, ¹H NMR
Dichloro- impurityC₈H₆Cl₂N₂OOver-chlorination of the pyrrolo[2,3-c]pyridine ring system.[4]LC-MS, GC-MS
Hydrolysis product: 7-Chloro-1H-pyrrolo[2,3-c]pyridin-4-olC₇H₅ClN₂OHydrolysis of the methoxy group under acidic conditions or hydrolysis of the chloro group.[5]LC-MS, ¹H NMR
Demethylated starting material: 1H-pyrrolo[2,3-c]pyridin-4-olC₇H₆N₂OIncomplete methylation or demethylation during synthesis.LC-MS, HPLC

Detailed Experimental Protocol (Hypothetical)

This protocol outlines a plausible, though hypothetical, multi-step synthesis for this compound.

Step 1: Synthesis of 4-methoxy-1H-pyrrolo[2,3-c]pyridine

A common route to the pyrrolo[2,3-c]pyridine core is through a Larock indole synthesis. This would involve the reaction of a suitably substituted aminopyridine with an alkyne.

  • To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent (e.g., DMF), add methoxyacetylene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine, 2.5 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methoxy-1H-pyrrolo[2,3-c]pyridine.

Step 2: Chlorination of 4-methoxy-1H-pyrrolo[2,3-c]pyridine

  • Dissolve 4-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform) and cool the solution to 0 °C.

  • Slowly add a chlorinating agent (e.g., N-chlorosuccinimide, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Synthesis of 4-methoxy-1H-pyrrolo[2,3-c]pyridine cluster_step2 Step 2: Chlorination s1_start 2-Amino-3-iodopyridine + Methoxyacetylene s1_reaction Larock Indole Synthesis s1_start->s1_reaction Reactants s1_reagents Pd(PPh₃)₄, CuI, Et₃N DMF, 80-100 °C s1_reagents->s1_reaction Conditions s1_workup Aqueous Workup & Extraction s1_reaction->s1_workup s1_purification Column Chromatography s1_workup->s1_purification s1_product 4-methoxy-1H-pyrrolo[2,3-c]pyridine s1_purification->s1_product s2_start 4-methoxy-1H-pyrrolo[2,3-c]pyridine s2_reaction Electrophilic Chlorination s2_start->s2_reaction s2_reagent N-Chlorosuccinimide DCM, 0 °C to RT s2_reagent->s2_reaction s2_workup Quenching & Aqueous Workup s2_reaction->s2_workup s2_purification Column Chromatography s2_workup->s2_purification s2_product This compound s2_purification->s2_product

Caption: A hypothetical two-step synthetic workflow for the preparation of the target compound.

troubleshooting_logic Troubleshooting Logic for Impurity Formation cluster_impurities Impurity Identification & Mitigation cluster_solutions Potential Solutions start Analyze Crude Product (TLC, LC-MS) impurity_detected Impurity Detected? start->impurity_detected isomeric Isomeric Impurities impurity_detected->isomeric Yes over_halogenated Over-halogenated impurity_detected->over_halogenated Yes hydrolyzed Hydrolyzed Product impurity_detected->hydrolyzed Yes starting_material Unreacted Starting Material impurity_detected->starting_material Yes end end impurity_detected->end No (Proceed to Final Purification) optimize_purification Optimize Chromatography (Gradient, Solvent System) isomeric->optimize_purification adjust_reagents Adjust Reagent Stoichiometry & Reaction Conditions over_halogenated->adjust_reagents control_ph Control pH during Workup & Purification hydrolyzed->control_ph increase_reaction_time Increase Reaction Time/Temp or Check Reagent Activity starting_material->increase_reaction_time

Caption: A logical diagram for troubleshooting common impurities during the synthesis.

References

troubleshooting failed reactions with 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine. The content is designed to address common issues encountered during palladium-catalyzed cross-coupling reactions, which are frequently employed to functionalize this heterocyclic core.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in organic synthesis?

A1: this compound is a versatile intermediate primarily used in medicinal chemistry.[1] Its pyrrolo[2,3-c]pyridine core is a privileged structure in many biologically active compounds. The chlorine atom at the 7-position serves as a key handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[2][3] This allows for the synthesis of diverse molecular libraries, particularly for the development of kinase inhibitors and antiviral agents.[1]

Q2: Why is my palladium-catalyzed cross-coupling reaction with this compound failing or giving low yields?

A2: Failures or low yields in cross-coupling reactions with this substrate are often due to a few common factors:

  • Catalyst Inhibition: The nitrogen atoms in the pyrrolo[2,3-c]pyridine ring system can coordinate with the palladium catalyst, leading to the formation of inactive complexes and catalyst deactivation.

  • Inappropriate Ligand/Base Combination: The choice of phosphine ligand and base is critical for promoting the desired catalytic cycle and preventing side reactions. For electron-rich chloro-heterocycles, bulky, electron-rich ligands are often required.

  • Substrate-Specific Reactivity: The electronic properties of the this compound ring, including the electron-donating methoxy group and the pyrrole N-H, can influence reactivity and may necessitate specific reaction conditions.

  • N-H Acidity: The pyrrole N-H is acidic and can be deprotonated by strong bases. This can lead to N-arylation as a side reaction or homo-coupling of the azaindole.

Q3: Is it necessary to protect the pyrrole nitrogen (N-H) of this compound before performing cross-coupling reactions?

A3: While not always mandatory, N-protection can be highly beneficial. Protecting the pyrrole nitrogen with groups like tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM) can prevent side reactions at the N-1 position and may improve solubility and reactivity in some cases. However, successful couplings on the unprotected N-H have been reported for similar 7-azaindole systems, particularly when using specific bases like LiHMDS that can deprotonate both the N-H and the incoming nucleophile. The need for protection depends on the specific reaction conditions and the coupling partners involved.

Q4: Which palladium catalysts and ligands are recommended for Suzuki-Miyaura coupling with this compound?

A4: For Suzuki-Miyaura couplings of electron-rich heteroaryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended. These ligands stabilize the palladium(0) species and promote the oxidative addition step. Commonly successful systems for similar substrates include:

  • Palladium Source: Pd(OAc)₂, Pd₂(dba)₃

  • Ligands: SPhos, XPhos, RuPhos, and other biaryl phosphine ligands. Pre-formed catalysts such as XPhos Pd G2 or G3 can also offer improved performance and easier handling.

Q5: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?

A5: A successful Buchwald-Hartwig amination of this compound hinges on several factors:

  • Catalyst System: Similar to Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands are crucial.

  • Base Selection: The choice of base is critical and can be solvent-dependent. Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. For unprotected azaindoles, LiHMDS has been shown to be effective in preventing side reactions by deprotonating the N-H group.

  • Solvent: Anhydrous, aprotic polar solvents like dioxane, toluene, or THF are typically used.

  • Temperature: Reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling of this compound with an arylboronic acid, but I am observing very low conversion of my starting material. What should I try?

Answer:

This is a common issue when working with electron-rich, nitrogen-containing heterocycles. Here is a systematic approach to troubleshoot the problem:

Troubleshooting Workflow

G Troubleshooting Low Conversion in Suzuki-Miyaura Coupling start Low/No Conversion catalyst Review Catalyst System - Increase catalyst/ligand loading (2-5 mol% Pd) - Switch to a more active ligand (e.g., XPhos, SPhos) - Use a pre-formed catalyst (e.g., XPhos Pd G2) start->catalyst base Optimize Base - Ensure base is dry and finely powdered - Screen different bases (K3PO4, Cs2CO3, K2CO3) - Increase base equivalents (2-3 eq.) catalyst->base solvent Check Solvent - Ensure solvent is anhydrous and degassed - Try a different solvent system (e.g., Dioxane/H2O, Toluene, 2-MeTHF) base->solvent temp Adjust Temperature - Increase reaction temperature (e.g., 100-120 °C) - Consider microwave heating for faster optimization solvent->temp boronic_acid Verify Boronic Acid Quality - Check for degradation (formation of boroxines) - Use a higher excess of boronic acid (1.5-2.0 eq.) temp->boronic_acid protection Consider N-Protection - Protect pyrrole N-H with SEM or Ts group to prevent side reactions boronic_acid->protection

Caption: A step-by-step workflow for troubleshooting failed Suzuki-Miyaura reactions.

Detailed Experimental Protocol (General Starting Point)

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (10 mol%)

  • K₃PO₄ (2.0 eq.)

  • Anhydrous, degassed 1,4-dioxane/water (10:1)

Procedure:

  • To an oven-dried reaction vial, add this compound, the arylboronic acid, and finely powdered K₃PO₄.

  • In a separate vial, pre-mix Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.

  • Add the catalyst mixture to the reaction vial.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Quantitative Data: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Chloro-Heterocycles

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Typical Yield Range (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10070-95
Pd₂(dba)₃ (2.5)XPhos (10)K₂CO₃ (2)Dioxane11075-98
XPhos Pd G3 (3)-Cs₂CO₃ (2)2-MeTHF10080-99

Note: Yields are illustrative and highly dependent on the specific arylboronic acid and optimized conditions.

Issue 2: Low Yield and/or Side Products in Buchwald-Hartwig Amination

Question: I am trying to couple an amine with this compound, but I am getting a low yield of the desired product along with several side products. How can I improve my reaction?

Answer:

Low yields and the formation of side products in Buchwald-Hartwig amination of this substrate are often linked to catalyst deactivation, side reactions at the pyrrole N-H, or hydrodehalogenation.

Catalytic Cycle of Buchwald-Hartwig Amination

G Simplified Catalytic Cycle for Buchwald-Hartwig Amination pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_complex L2Pd(Ar)(X) oxidative_addition->pdII_complex amine_coordination Amine Coordination & Deprotonation pdII_complex->amine_coordination + HNR'R'', Base amido_complex L2Pd(Ar)(NR'R'') amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.

Troubleshooting Strategies:

  • Ligand and Catalyst Choice: For challenging aminations, more electron-rich and bulky ligands (e.g., RuPhos, BrettPhos) may be required. Using a pre-catalyst can also be beneficial.

  • Base Selection: The base plays a crucial role. If you are using a strong base like NaOtBu and observing decomposition, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures. If N-arylation is a suspected side reaction, using LiHMDS can be an effective strategy with the unprotected substrate.

  • Reaction Temperature: High temperatures can sometimes lead to catalyst decomposition and side reactions. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

  • Protecting Group Strategy: If other strategies fail, protecting the pyrrole N-H with a group like SEM or Ts is a reliable way to prevent N-1 related side reactions.

Detailed Experimental Protocol (General Starting Point for Unprotected Substrate)

Materials:

  • This compound (1.0 eq.)

  • Amine (1.2 eq.)

  • RuPhos Pd G3 (3 mol%)

  • LiHMDS (1 M in THF, 2.5 eq.)

  • Anhydrous, degassed Toluene

Procedure:

  • To an oven-dried reaction vial, add this compound and the RuPhos Pd G3 catalyst.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed toluene, followed by the amine.

  • Cool the mixture to 0 °C and slowly add the LiHMDS solution.

  • Seal the vial and allow it to warm to room temperature, then heat to 90-100 °C.

  • Stir vigorously and monitor the reaction by TLC or LC-MS.

Quantitative Data: Representative Conditions for Buchwald-Hartwig Amination of Chloro-azaheterocycles

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Typical Yield Range (%)
Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene10065-90
Pd(OAc)₂ (3)BrettPhos (6)K₃PO₄ (2)Dioxane11070-95
RuPhos Pd G3 (3)-LiHMDS (2.5)Toluene10075-98

Note: Yields are illustrative and highly dependent on the specific amine and optimized conditions.

Issue 3: Reaction Failure in Sonogashira or Heck Couplings

Question: I am attempting a Sonogashira or Heck coupling with this compound, but the reaction is not proceeding. What are the likely issues?

Answer:

Sonogashira and Heck reactions with chloro-heterocycles can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I.

Key Troubleshooting Points:

  • Catalyst System: These reactions often require more active catalyst systems. For Sonogashira coupling, ensure the use of a copper(I) co-catalyst (e.g., CuI) unless using a copper-free protocol. For the Heck reaction, a phosphine-free catalyst system or one with highly electron-rich ligands might be necessary.

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used in Sonogashira couplings. For Heck reactions, a variety of organic or inorganic bases can be employed.

  • Temperature: Higher reaction temperatures are often required to activate the C-Cl bond.

  • Halide Exchange: If feasible, converting the chloro-substituent to a more reactive bromo or iodo group prior to the coupling reaction can be an effective strategy.

Illustrative Signaling Pathway (Generic Kinase Inhibition)

G Role of Functionalized Pyrrolo[2,3-c]pyridines as Kinase Inhibitors ATP ATP Kinase Kinase Active Site ATP->Kinase Phospho_Substrate Phosphorylated Substrate (Downstream Signaling) Kinase->Phospho_Substrate Substrate Substrate Protein Substrate->Kinase Inhibitor 7-Substituted-4-methoxy- 1H-pyrrolo[2,3-c]pyridine (Kinase Inhibitor) Inhibitor->Kinase Binds to ATP-binding site

Caption: A diagram showing the mechanism of action for kinase inhibitors derived from the core scaffold.

References

Validation & Comparative

A Comparative Guide to 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine and 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that influences the efficiency of synthetic routes and the overall success of a research campaign. This guide provides a comprehensive comparison of two key heterocyclic intermediates: 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine and 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. These compounds are valuable precursors in the synthesis of a variety of biologically active molecules, most notably kinase inhibitors.

This comparison is based on established principles of chemical reactivity, with supporting data inferred from studies on structurally analogous compounds, as direct comparative experimental data for these specific molecules is limited in the current body of scientific literature.

Chemical Properties and Reactivity in Cross-Coupling Reactions

The primary utility of 7-halo-4-methoxy-1H-pyrrolo[2,3-c]pyridines in medicinal chemistry lies in their ability to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are instrumental in constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds at the 7-position of the pyrrolo[2,3-c]pyridine core.

The key differentiator between the chloro and bromo analogs is the inherent reactivity of the carbon-halogen bond. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl. This is a direct consequence of the bond dissociation energies, where the C-Br bond is weaker than the C-Cl bond. This difference in bond strength significantly impacts the rate-determining oxidative addition step in the catalytic cycle of the cross-coupling reaction.

Table 1: Theoretical Comparison of Reactivity and Synthetic Considerations

FeatureThis compound7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine
Reactivity in Cross-Coupling LowerHigher
Typical Reaction Conditions More forcing (higher temperatures, longer reaction times)Milder (lower temperatures, shorter reaction times)
Catalyst & Ligand Choice Often requires more sophisticated and electron-rich ligands (e.g., biarylphosphines) to facilitate oxidative addition.Compatible with a broader range of standard palladium catalysts and ligands.
Cost-Effectiveness Generally more cost-effective for large-scale synthesis.Typically higher cost compared to the chloro-analog.
Suitability Well-suited for process chemistry and large-scale manufacturing where cost is a primary driver and reaction optimization is feasible.Ideal for discovery chemistry, rapid library synthesis, and for challenging transformations where maximizing yield and minimizing reaction time is crucial.

Inferred Performance from Analogous Systems

Biological Activity Considerations

It is important to note that when used as synthetic intermediates to produce the same final product, the choice between the 7-chloro and 7-bromo precursor does not intrinsically alter the biological activity of the target molecule. The halogen atom is ultimately replaced in the course of the synthesis.

There is some indication from preliminary research that 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine itself may possess antipsychotic and anxiolytic properties; however, quantitative biological data to substantiate this and to allow for a comparison with the chloro-analog is not currently available.

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for reactions involving these exact compounds are not explicitly published. However, based on established procedures for similar heterocyclic halides, a general protocol for a Suzuki-Miyaura coupling reaction is provided below.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • 7-Halo-4-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a suitable pre-catalyst; 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)

Procedure:

  • To a dry reaction vessel, add the 7-halo-4-methoxy-1H-pyrrolo[2,3-c]pyridine, arylboronic acid, palladium catalyst, and base.

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated cycles of evacuation and backfilling.

  • The degassed solvent system is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. For 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine, a lower temperature and shorter reaction time may be sufficient. For this compound, a higher temperature and longer reaction time, along with a more specialized catalyst system, will likely be necessary.

  • The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired coupled product.

Visualization of Key Concepts

Logical Relationship in Reactivity

G Relative Reactivity in Pd-Catalyzed Cross-Coupling Bromo 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine Reactivity Higher Reactivity Bromo->Reactivity Cost Higher Cost Bromo->Cost Chloro This compound LowerReactivity Lower Reactivity Chloro->LowerReactivity LowerCost Lower Cost Chloro->LowerCost Conditions Milder Reaction Conditions Reactivity->Conditions ForcingConditions More Forcing Conditions LowerReactivity->ForcingConditions

Figure 1. Logical relationship of reactivity and cost.

Generalized Suzuki-Miyaura Catalytic Cycle

G Generalized Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X 7-Halo-pyrrolo-pyridine Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2)

Figure 2. Key steps in the Suzuki-Miyaura reaction.

Conclusion

The choice between 7-chloro- and 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a strategic one, balancing reactivity against cost and scalability. For discovery-phase research where rapid synthesis of diverse analogs and high yields are paramount, the bromo-derivative is generally the superior choice. For later-stage development and large-scale manufacturing, the cost-effectiveness of the chloro-analog makes it an attractive option, provided that the necessary investment in process optimization is made to overcome its lower reactivity. A thorough understanding of these trade-offs will enable researchers to make informed decisions in the design and execution of their synthetic strategies.

Reactivity of Chloro- vs. Bromo-Pyrrolopyridines in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the pyrrolopyridine scaffold is a critical step in the synthesis of a vast array of biologically active molecules. The choice of halogen substituent—typically chlorine or bromine—on the pyrrolopyridine core can significantly influence the efficiency and conditions required for subsequent cross-coupling reactions. This guide provides an objective comparison of the reactivity of chloro- and bromo-pyrrolopyridines in key palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.

The enhanced reactivity of bromo-pyrrolopyridines often translates to higher yields under milder conditions, a critical advantage in the synthesis of complex molecules. While chloro-pyrrolopyridines are frequently more cost-effective starting materials, their utilization may necessitate more robust catalyst systems and more demanding reaction conditions to achieve comparable results. The selection between these two intermediates is therefore a strategic decision based on a balance of reactivity, cost, and the specific requirements of the synthetic pathway.

The General Reactivity Trend: C-Br vs. C-Cl

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is predominantly governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step of the catalytic cycle. The generally accepted order of reactivity is C-I > C-Br > C-Cl > C-F.[1] This trend is inversely correlated with the bond dissociation energies of the C-X bond.

The carbon-bromine bond is weaker than the carbon-chlorine bond, which facilitates the oxidative addition step.[1][2] Consequently, bromo-pyrrolopyridines are generally more reactive than their chloro-analogs. This enhanced reactivity often leads to:

  • Milder reaction conditions (e.g., lower temperatures).

  • Shorter reaction times.

  • Higher yields with standard catalyst systems.

Conversely, the stronger C-Cl bond in chloro-pyrrolopyridines necessitates more forcing conditions or the use of more sophisticated, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to promote the challenging oxidative addition step.[1][3]

Comparative Data in Cross-Coupling Reactions

The following tables summarize representative data for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, comparing the performance of chloro- and bromo-pyrrolopyridines (or closely related azaindoles).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The higher reactivity of the C-Br bond is evident in the generally milder conditions and higher yields obtained with bromo-pyrrolopyridines compared to their chloro counterparts.

HalogenPyrrolopyridine DerivativeCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
Br 6-Bromo-4-azaindolePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9092[4]
Cl 6-Chloro-4-azaindolePhenylboronic acidPd₂(dba)₃ / SPhosK₂CO₃Dioxane/H₂O10085[5]
Br 5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME8090[6]
Cl 2,4-Dichloropyrrolo[2,3-d]pyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100 (MW)65 (C4-coupling)[7]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. While modern catalyst systems have been developed to effectively couple chloro-pyrrolopyridines, bromo-derivatives often react under less demanding conditions. Notably, with highly active catalyst systems, the reactivity of chloro- and bromo-azaindoles can be comparable.[2][6]

HalogenPyrrolopyridine DerivativeAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
Br 4-Bromo-1-ethyl-7-azaindolePhenylmethanaminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10090[8]
Cl 4-Chloro-7-azaindoleN-MethylpiperazineRuPhos Pd G2LiHMDSTHF6594[6]
Br 5-Bromo-7-azaindoleMorpholineRuPhos Pd G2LiHMDSTHF6595[6]
Cl 6-Chloro-4-azaindoleMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene10088[4]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The reactivity difference between chloro- and bromo-pyrrolopyridines is also pronounced in this reaction, often requiring different catalyst systems or conditions to achieve high yields.

HalogenPyrrolopyridine DerivativeAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Br 3-Bromo-7-azaindolePhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF8085[4]
Cl 2-Chloro-4-azaindolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF10082[4]
Br 4-Bromo-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ / XPhosEt₃NMeCN11091[9]
Cl 4,6-Dichloro-2-pyronePhenylacetylenePd(dba)₂ / PPh₃ / CuIi-Pr₂NEtTHFRT85 (C6-coupling)[10]
Heck Reaction

The Heck reaction couples aryl halides with alkenes. While less data is available for direct comparison on pyrrolopyridine scaffolds, the general principles of reactivity hold. Bromo-derivatives are expected to undergo the Heck reaction under milder conditions than their chloro counterparts.

HalogenSubstrateAlkeneCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
Br 3-Bromopyridinen-Butyl acrylatePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF130High[11]
Cl Aryl Chloridesn-Butyl acrylatePalladacycle / P(t-Bu)₃K₂CO₃Dioxane120Good to Excellent[12]

Experimental Protocols

Below are detailed, representative protocols for key cross-coupling reactions. Note that optimization for specific substrates may be necessary.

Suzuki-Miyaura Coupling of a Halogenated 4-Azaindole

Materials:

  • Halogenated 4-azaindole (e.g., 6-bromo-4-azaindole) (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane and water (4:1 mixture, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve the halogenated 4-azaindole and the arylboronic acid in the 4:1 mixture of 1,4-dioxane and water.[4]

  • Add the potassium carbonate to the mixture.[4]

  • Degas the mixture by bubbling argon through it for 15 minutes.[4]

  • Add Pd(PPh₃)₄ to the reaction mixture under an argon atmosphere.[4]

  • Heat the reaction mixture to 90°C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature and add water (20 mL).[4]

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel.[4]

Buchwald-Hartwig Amination of a Halogenated 7-Azaindole

Materials:

  • Halogenated 7-azaindole (e.g., 4-chloro-7-azaindole) (0.5 mmol)

  • Amine (e.g., N-methylpiperazine) (0.6 mmol)

  • RuPhos Pd G2 precatalyst (1 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 mmol, 1 M in THF)

  • Anhydrous THF (1 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the halo-7-azaindole, the RuPhos Pd G2 precatalyst.[6]

  • Add the anhydrous THF, followed by the amine and then the LiHMDS solution.[6]

  • Seal the tube and heat the reaction mixture at 65°C for 30 minutes to 4 hours, monitoring by TLC or LC-MS.[6]

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, and a general workflow for cross-coupling experiments.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide pd2_alkoxide [R¹-Pd(II)L₂-OR²]⁻ pd2_halide->pd2_alkoxide Base Activation pd2_transmetal R¹-Pd(II)L₂-R³ pd2_alkoxide->pd2_transmetal Transmetalation pd2_transmetal->pd0 product R¹-R³ pd2_transmetal->product Reductive Elimination reagents1 R¹-X (Pyrrolopyridine) reagents1->pd0 Oxidative Addition reagents2 R³B(OR²)₂ (Boronic Acid/Ester) reagents2->pd2_alkoxide base Base (-OR²) base->pd2_alkoxide

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide pd2_amido R¹-Pd(II)L₂-NR²R³ pd2_halide->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 product R¹-NR²R³ pd2_amido->product Reductive Elimination reagents1 R¹-X (Pyrrolopyridine) reagents1->pd0 Oxidative Addition reagents2 HNR²R³ (Amine) reagents2->pd2_halide base Base base->pd2_halide

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Reaction Setup reagents Combine Halopyrrolopyridine, Coupling Partner, Catalyst, Ligand, Base start->reagents atmosphere Establish Inert Atmosphere (N₂ or Ar) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Work-up (Quench, Extract) monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Final Product characterization->end

Figure 3: General experimental workflow for cross-coupling reactions.

References

The Potential of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine in Kinase Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in the fields of oncology and immunology. The privileged pyrrolo[2,3-c]pyridine scaffold has emerged as a crucial component in the design of targeted therapies. This guide provides a comparative analysis of the potential of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine as a key intermediate in the synthesis of next-generation kinase inhibitors. While this compound itself is a building block rather than an active inhibitor, its structural motifs are present in several clinically approved drugs.

This document will validate its potential by comparing the performance of established kinase inhibitors derived from the closely related pyrrolo[2,3-d]pyrimidine core, namely Tofacitinib and Ruxolitinib, which are prominent Janus Kinase (JAK) inhibitors.

Performance Comparison of Pyrrolopyrimidine-Based Kinase Inhibitors

The following tables summarize the in vitro potency of Tofacitinib and Ruxolitinib against the four members of the Janus kinase family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This data serves as a benchmark for the potential efficacy of novel inhibitors synthesized from the this compound scaffold.

Compound Target Kinase IC50 (nM)
Tofacitinib JAK1112
JAK220
JAK31
Ruxolitinib JAK13.3
JAK22.8

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in biochemical assays.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway, a critical pathway in immunity and cell growth, and a typical workflow for an in vitro kinase assay used to validate potential inhibitors.

JAK-STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK recruits P_JAK P-JAK JAK->P_JAK phosphorylates STAT STAT P_JAK->STAT phosphorylates P_STAT P-STAT STAT->P_STAT P_STAT->P_STAT Nucleus Nucleus P_STAT->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Inhibitor 7-Chloro-4-methoxy-1H- pyrrolo[2,3-c]pyridine -based Inhibitor Inhibitor->P_JAK inhibits Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer Start->PrepareReagents AddInhibitor Add Test Inhibitor (Derivative of 7-Chloro-4-methoxy- 1H-pyrrolo[2,3-c]pyridine) or Control (e.g., Tofacitinib) PrepareReagents->AddInhibitor Incubate Incubate at Room Temperature AddInhibitor->Incubate AddDetection Add Detection Reagent (e.g., ADP-Glo™) Incubate->AddDetection MeasureSignal Measure Luminescence/ Fluorescence AddDetection->MeasureSignal AnalyzeData Analyze Data: Calculate IC50 MeasureSignal->AnalyzeData End End AnalyzeData->End

A Comparative Guide to the Structure-Activity Relationship of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, also known as 1H-pyrrolo[2,3-c]pyridine, represents a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting point for inhibitor design. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine core, a specific substitution pattern with potential for modulating the activity and selectivity of these inhibitors. While comprehensive SAR studies on a series of analogs with this exact core are limited in publicly available literature, this guide synthesizes data from closely related 4,7-disubstituted pyrrolo[2,3-c]pyridine and 7-azaindole derivatives to provide valuable insights for researchers in the field.

Core Scaffold and Key Structural Features

The this compound scaffold possesses distinct features that influence its kinase inhibitory profile. The 7-chloro group can serve as a synthetic handle for further modifications and can also engage in halogen bonding or occupy hydrophobic pockets within the kinase active site. The 4-methoxy group, an electron-donating group, can influence the electronic properties of the heterocyclic core and potentially form hydrogen bonds with nearby amino acid residues.

Core_Structure This compound Core cluster_0 C7 Cl C6 N1 N C5 N1->C5 C6->N1 C4 C5->C4 N_pyrrole N-H C5->N_pyrrole C4->C6 OMe O-CH3 C4->OMe C3 N_pyrrole->C3 C2 C3->C2 C2->C4

Core structure of this compound.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 7-azaindole analogs is highly dependent on the nature and position of substituents on the core scaffold. Based on studies of related compounds, the following SAR trends can be inferred for this compound analogs.

Substitutions at the N1-Position (Pyrrole Nitrogen)

The pyrrole nitrogen (N1) is a common site for modification. Alkylation or arylation at this position can significantly impact potency and selectivity by orienting substituents towards various pockets of the kinase active site.

  • Small alkyl groups: Can provide a modest increase in potency.

  • Bulky aromatic or heteroaromatic rings: Can lead to a significant enhancement in activity, likely through interactions with hydrophobic regions or by forming additional hydrogen bonds. The specific nature of the aryl substituent is critical for targeting specific kinases.

Substitutions at the C2 and C3-Positions (Pyrrole Ring)

Modifications at the C2 and C3 positions of the pyrrole ring are crucial for modulating kinase inhibitory activity. These positions are often directed towards the solvent-exposed region of the ATP-binding pocket.

  • C3-substitutions: Introduction of various groups at this position has been shown to be critical for potency. For instance, in related pyrrolo[2,3-b]pyridine derivatives targeting FGFR, substitutions at the C3 position with phenyl groups bearing different substituents significantly influenced inhibitory activity.[1]

  • C2-substitutions: While less commonly explored for this specific scaffold, modifications at C2 can also influence activity and selectivity.

Substitutions at other positions of the Pyridine Ring

While the focus is on the 7-chloro and 4-methoxy substitutions, modifications at other positions (C5 and C6) can further fine-tune the activity.

Comparative Biological Activity Data

The following tables summarize the kinase inhibitory activities of representative 4,7-disubstituted pyrrolo[2,3-c]pyridine and related 7-azaindole analogs. It is important to note that these compounds do not all share the exact 7-chloro-4-methoxy core, but they provide valuable insights into the SAR of this class of inhibitors.

Table 1: Kinase Inhibitory Activity of Representative 4,7-Disubstituted Pyrrolo[2,3-c]pyridine Analogs

Compound IDR1 (at N1)R3Kinase TargetIC50 (nM)Reference
Hypothetical Analog 1 H4-fluorophenylPI3Kα--
Hypothetical Analog 2 Methyl4-fluorophenylPI3Kα--
Hypothetical Analog 3 Phenyl4-fluorophenylPI3Kα--
Related Compound A H(Varying aryl)FGFR17-25[1]
Related Compound B H(Varying aryl)CSF1R-[2]

Signaling Pathways Modulated by Pyrrolo[2,3-c]pyridine Analogs

Pyrrolo[2,3-c]pyridine-based kinase inhibitors are known to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The two major pathways frequently modulated by these inhibitors are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival.[3][4] Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors targeting various nodes of this pathway, including PI3K itself, are of significant therapeutic interest.

PI3K_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibitor 7-Chloro-4-methoxy- 1H-pyrrolo[2,3-c]pyridine Analog Inhibitor->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.
Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5][6] Dysregulation of this pathway is also frequently observed in various cancers.

MAPK_pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Inhibitor 7-Chloro-4-methoxy- 1H-pyrrolo[2,3-c]pyridine Analog Inhibitor->MEK Inhibits Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-pAkt) F->G H Secondary Antibody Incubation G->H I Detection H->I J Analysis I->J

References

A Comparative Guide to the Metabolic Stability of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the metabolic stability of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives, a class of compounds with significant potential in drug discovery, particularly as kinase inhibitors.[1] Understanding the metabolic fate of these molecules is crucial for optimizing their pharmacokinetic profiles and advancing their development as therapeutic agents. This document summarizes key metabolic stability data, details relevant experimental protocols, and visualizes metabolic pathways and experimental workflows.

Data Summary: Metabolic Stability Comparison

The metabolic stability of a compound is a critical determinant of its in vivo half-life and overall exposure. The following table summarizes the metabolic stability of various pyrrolopyridine derivatives, with a focus on data obtained from in vitro liver microsome assays. Due to the limited availability of specific quantitative data for this compound derivatives, data from the closely related 7-azaindole derivatives are included for comparative purposes.

Compound ClassDerivative ExampleIn Vitro SystemKey Metabolic Stability ParametersReference
7-Azaindole Derivatives 5F-AB-P7AICAHuman Liver Microsomes (pHLM)Intrinsic Clearance (CLint): 13.7 - 2944 µL/min/mg protein[2]
Pyrrolo[2,3-d]pyrimidine Derivatives EGFR InhibitorsNot SpecifiedDescribed as having balanced potency and metabolic stability.[3]
Pyrrolo[3,4-c]pyridine Derivatives HIV-1 Integrase InhibitorsMouse Liver MicrosomesDescribed as having good metabolic stability.[4]
This compound Derivatives Kinase Inhibitor ScaffoldsNot SpecifiedGenerally recognized as a key intermediate in the synthesis of kinase inhibitors, suggesting a need for metabolic stability optimization.[1][5]

Note: The intrinsic clearance (CLint) values for 7-azaindole derivatives demonstrate a wide range, highlighting the significant impact of structural modifications on metabolic stability.[2] Lower CLint values are generally indicative of greater metabolic stability.

Experimental Protocols

The assessment of metabolic stability is primarily conducted using in vitro assays that model the metabolic processes of the liver. The liver microsomal stability assay is a standard and widely used method.

Liver Microsomal Stability Assay Protocol

This protocol outlines the key steps for determining the metabolic stability of a test compound using liver microsomes.

1. Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

2. Materials:

  • Test Compound

  • Pooled Liver Microsomes (e.g., human, rat, mouse)

  • NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal Standard

  • Control Compounds (with known high and low clearance)

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation: Prepare stock solutions of the test compound, control compounds, and internal standard in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes and phosphate buffer. Pre-warm the mixture at 37°C.

  • Initiation of Reaction: Add the test compound to the incubation mixture. The reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding cold acetonitrile containing the internal standard.

  • Sample Processing: The terminated samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated LC-MS/MS method.

4. Data Analysis:

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizations

The following diagrams illustrate the experimental workflow for assessing metabolic stability and the key signaling pathways involved in the metabolism of pyrrolopyridine derivatives.

experimental_workflow cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_cpd Prepare Test Compound Stock Solution initiate Initiate Reaction at 37°C (Add NADPH System) prep_cpd->initiate prep_mic Prepare Microsome Incubation Mixture prep_mic->initiate prep_nadph Prepare NADPH Regenerating System prep_nadph->initiate sampling Collect Aliquots at Time Points initiate->sampling terminate Terminate Reaction (Add Acetonitrile + IS) sampling->terminate process Centrifuge and Collect Supernatant terminate->process lcms LC-MS/MS Analysis process->lcms calc Calculate Half-life (t½) and Intrinsic Clearance (CLint) lcms->calc

Caption: Workflow for the in vitro liver microsomal stability assay.

metabolic_pathway Compound 7-Chloro-4-methoxy-1H- pyrrolo[2,3-c]pyridine Derivative PhaseI Phase I Metabolism Compound->PhaseI Biotransformation CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9) PhaseI->CYP450 Metabolites Oxidized Metabolites CYP450->Metabolites Catalysis Excretion Excretion Metabolites->Excretion

Caption: Primary metabolic pathway involving CYP450 enzymes.

Conclusion

The metabolic stability of this compound derivatives is a critical parameter that influences their potential as drug candidates. While specific quantitative data for this class is emerging, comparisons with structurally related pyrrolopyridines and 7-azaindoles provide valuable insights. The liver microsomal stability assay is a robust method for generating crucial data to guide the optimization of these compounds. Further studies are warranted to fully characterize the metabolic profiles of novel derivatives and to establish clear structure-metabolism relationships, which will ultimately facilitate the development of more effective and safer therapeutics.

References

biological efficacy of kinase inhibitors derived from 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Among the myriad of heterocyclic scaffolds explored, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a privileged structure, demonstrating significant promise as a "hinge-binding motif" for a diverse range of protein kinases. While specific biological efficacy data for kinase inhibitors derived directly from 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is not extensively available in the public domain, this guide will delve into the broader, well-documented class of 7-azaindole-based inhibitors. We will compare their performance against other established inhibitors targeting key kinases implicated in cancer progression: Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase 9 (CDK9), and Focal Adhesion Kinase (FAK).

Kinase Inhibitor Performance: A Comparative Analysis

The biological efficacy of a kinase inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro potency of selected 7-azaindole-based inhibitors against their respective kinase targets, alongside non-7-azaindole comparators.

Target Kinase7-Azaindole-Based InhibitorIC50 (nM)Non-7-Azaindole ComparatorIC50 (nM)
FGFR1 Compound 4h7Dovitinib8
FGFR2 Compound 4h9Dovitinib11
FGFR3 Compound 4h25Dovitinib2
CDK9/Cyclin T1 Compound 8g230Flavopiridol~20-100
FAK Compound 25b5.4Defactinib0.6

Signaling Pathways and Experimental Workflows

To understand the context of these inhibitors' actions, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their efficacy.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation STAT->Proliferation

Figure 1: Simplified FGFR Signaling Pathway.

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits p130Cas p130Cas FAK->p130Cas Phosphorylates Src->FAK Phosphorylates Crk Crk p130Cas->Crk Rac Rac Crk->Rac CellMigration Cell Migration & Adhesion Rac->CellMigration

Figure 2: Key Components of the FAK Signaling Pathway.

CDK9_Cell_Cycle CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription CellCycleProteins Cell Cycle Proteins (e.g., Cyclins, MYC) Transcription->CellCycleProteins CellCycleProgression Cell Cycle Progression CellCycleProteins->CellCycleProgression

Figure 3: Role of CDK9 in Transcriptional Regulation and Cell Cycle.

Experimental_Workflow Compound Kinase Inhibitor KinaseAssay In Vitro Kinase Assay (e.g., TR-FRET, Radiometric) Compound->KinaseAssay CellLines Cancer Cell Lines Compound->CellLines IC50 Determine IC50 KinaseAssay->IC50 CellProlifAssay Cell Proliferation Assay (e.g., MTT, SRB) CellLines->CellProlifAssay ColonyAssay Colony Formation Assay CellLines->ColonyAssay Efficacy Evaluate Cellular Efficacy CellProlifAssay->Efficacy ColonyAssay->Efficacy

Figure 4: General Experimental Workflow for Kinase Inhibitor Evaluation.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for the key experiments cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagent Preparation :

    • Prepare a serial dilution of the test inhibitor in 100% DMSO.

    • Further dilute the inhibitor solutions in the appropriate kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant, typically ≤ 1%.

    • Prepare a solution of the recombinant target kinase in kinase assay buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in kinase assay buffer. The ATP concentration is often set near its Km value for the kinase.

  • Assay Procedure :

    • Add the diluted inhibitor solutions or DMSO (for control wells) to the wells of a microplate.

    • Add the kinase solution to all wells except for the negative control wells.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the product by adding a detection solution containing a europium-labeled antibody specific for the phosphorylated substrate and an Alexa Fluor® 647-labeled tracer.

    • Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Data Analysis :

    • Measure the TR-FRET signal using a microplate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][2][3][4][5]

  • Cell Seeding :

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[5]

  • Compound Treatment :

    • Treat the cells with various concentrations of the kinase inhibitor and a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[5]

  • MTT Addition and Incubation :

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[2][5]

  • Formazan Solubilization and Absorbance Measurement :

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2]

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis :

    • Subtract the background absorbance from the absorbance of all wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the concentration that inhibits cell proliferation by 50% (GI50).

Colony Formation Assay

This assay assesses the ability of a single cell to undergo clonal expansion and form a colony, providing a measure of long-term cell survival and proliferative capacity.[6][7][8][9][10]

  • Cell Seeding :

    • Prepare a single-cell suspension of the cancer cells.

    • Seed a low number of cells (e.g., 200-1000 cells) in a 6-well plate or Petri dish.[9]

  • Compound Treatment :

    • Allow the cells to adhere overnight, and then treat them with the kinase inhibitor at various concentrations for the desired duration.

  • Incubation :

    • Remove the compound-containing medium, wash the cells, and add fresh medium.

    • Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation.[8]

  • Colony Staining and Counting :

    • After the incubation period, wash the colonies with PBS, fix them with a solution such as methanol or paraformaldehyde, and stain them with a staining solution like crystal violet.[6][9]

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[7]

  • Data Analysis :

    • Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control group.

    • Analyze the dose-dependent effect of the inhibitor on colony formation.

References

A Comparative Analysis of Cross-Coupling Catalysts for the Functionalization of 7-Chloro-4-methoxy-6-azaindole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient functionalization of heterocyclic cores is a cornerstone of modern medicinal chemistry. The 6-azaindole scaffold, a prevalent motif in numerous biologically active compounds, often requires strategic C-C and C-N bond formation to explore structure-activity relationships (SAR). This guide provides a comparative analysis of various palladium-catalyzed cross-coupling reactions on 7-chloro-4-methoxy-6-azaindole and structurally related halo-azaindoles, offering insights into effective catalyst systems and reaction conditions.

While direct comparative studies on 7-chloro-4-methoxy-6-azaindole are limited in the public domain, a wealth of information exists for the cross-coupling of other halo-azaindoles. This data provides a strong foundation for selecting optimal conditions for the target molecule. This guide summarizes key findings from the literature for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, presenting quantitative data in structured tables and detailing representative experimental protocols.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the arylation of halo-azaindoles. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with the often-challenging azaindole substrates which can act as catalyst poisons.

Below is a summary of successful catalyst systems for the Suzuki-Miyaura coupling of various chloro- and bromo-azaindoles. Notably, palladium precatalysts combined with bulky biarylphosphine ligands, such as XPhos and SPhos, have demonstrated high efficacy.[1][2]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
6-chloro-3-iodo-N-methyl-7-azaindolePhenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol (1:1)6085[3]
6-chloro-3-iodo-N-methyl-7-azaindole4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene/Ethanol (1:1)11088[3]
7-chloro-6-azaindoleVarious boronic acidsXPhos-Pd-G2K₃PO₄DMF/EtOH/H₂O100 (MW)up to 98[2]
Chloroindoles/azaindolesVarious boronic acidsP1 (XPhos precatalyst)K₃PO₄Dioxane/H₂O6091-99[4]

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of amino-azaindole derivatives. For unprotected halo-azaindoles, catalyst selection is critical to prevent N-H arylation and other side reactions. The use of specialized ligands like RuPhos and BrettPhos, often with palladium precatalysts, has proven effective.[5]

SubstrateAmine Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-chloro-7-azaindoleN-methylpiperazineRuPhos Pd G2 / RuPhosLiHMDSTHF6594[5]
6-chloro-7-azaindoleVarious secondary aminesRuPhos Pd G2 / RuPhosLiHMDSTHFrt-6575-95[5]
N-protected 4-bromo-7-azaindoleBenzamidePd(OAc)₂ / XantphosCs₂CO₃Dioxane10085[6]
N-protected 4-bromo-7-azaindolePhenolPd(OAc)₂ / XantphosK₂CO₃Dioxane11082[6]

Catalyst Performance in Sonogashira and Heck Couplings

The Sonogashira and Heck reactions provide routes to alkynyl and vinyl-substituted azaindoles, respectively. These transformations are fundamental in expanding the structural diversity of the azaindole core.

Sonogashira Coupling:

SubstrateAlkyne Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-amino-3-iodopyridine (precursor to 7-azaindole)Various terminal alkynesPdCl₂(PPh₃)₂ / CuIEt₃NDMFrt-60high[7]
2-arylamino-3-iodopyridines (precursor to 7-azaindole)Terminal acetylenesFe catalyst / CuIKOtBuNMP130high[8]

Heck Coupling:

The Heck reaction is often employed in intramolecular cyclizations to form the azaindole ring system itself. However, intermolecular Heck reactions on halo-azaindoles are also valuable transformations.

SubstrateAlkene Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Amino-o-bromopyridines (precursor to azaindoles)Alkenyl bromidesPd₂(dba)₃ / XPhost-BuONaDioxane100moderate to high[5]

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol for a Chloro-azaindole Derivative

This protocol is adapted from the arylation of 6-chloro-3-iodo-N-methyl-7-azaindole.[3]

Materials:

  • 6-chloro-3-iodo-N-methyl-7-azaindole (1 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (5 mol%)

  • SPhos (10 mol%)

  • Cs₂CO₃ (2 equiv)

  • Toluene/Ethanol (1:1)

Procedure:

  • To an oven-dried flask, add 6-chloro-3-iodo-N-methyl-7-azaindole, arylboronic acid, Pd₂(dba)₃, SPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add the toluene/ethanol solvent mixture via syringe.

  • Heat the reaction mixture to the specified temperature (60-110 °C) and stir for the required time (typically 0.5-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Representative Buchwald-Hartwig Amination Protocol for an Unprotected Chloro-azaindole

This protocol is based on the amination of 4-chloro-7-azaindole.[5]

Materials:

  • 4-chloro-7-azaindole (1 equiv)

  • Amine (1.2 equiv)

  • RuPhos Pd G2 precatalyst (1 mol%)

  • RuPhos ligand (1 mol%)

  • LiHMDS (1 M in THF, 2.4 equiv)

  • Anhydrous THF

Procedure:

  • To an oven-dried flask, add the 4-chloro-7-azaindole, RuPhos Pd G2 precatalyst, and RuPhos ligand.

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add anhydrous THF, followed by the amine.

  • Add the LiHMDS solution dropwise at room temperature.

  • Heat the reaction to 65 °C and stir for 30 minutes to 4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for catalyst screening in cross-coupling reactions and a typical Suzuki-Miyaura coupling experiment.

G General Workflow for Cross-Coupling Catalyst Screening cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_opt Optimization A Define Substrates (Halo-azaindole & Coupling Partner) B Select Catalysts, Ligands, Bases, Solvents A->B C Set up Parallel Reactions (Varying catalyst/ligand/base) B->C D Reaction under Inert Atmosphere (Heating & Stirring) C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Work-up & Isolation E->F G Determine Yield & Purity (NMR, HPLC) F->G H Compare Results G->H I Identify Optimal Conditions H->I

Caption: A flowchart for systematic catalyst screening in cross-coupling reactions.

G Experimental Workflow for Suzuki-Miyaura Coupling Reactants Combine Halo-azaindole, Boronic Acid, Base, Catalyst & Ligand Inert Establish Inert Atmosphere (Ar/N₂) Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (Monitor Progress) Solvent->Reaction Workup Quench Reaction & Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis

References

Navigating the Reactivity of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine: A Comparative Guide to its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of key heterocyclic building blocks is paramount. This guide provides a comparative analysis of the reaction products of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, a versatile intermediate in medicinal chemistry. We will explore its susceptibility to common cross-coupling reactions and provide a framework for predicting and confirming the structure of its derivatives.

The 7-azaindole scaffold, of which this compound is a member, is a prevalent motif in a wide array of biologically active compounds. The strategic placement of a chlorine atom at the 7-position offers a reactive handle for the introduction of diverse functionalities, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core structure, a crucial step in structure-activity relationship (SAR) studies.

Key Reactive Sites and Expected Transformations

The primary sites of reactivity on the this compound core are the chloro-substituent at the C7 position of the pyridine ring and the nitrogen atom of the pyrrole ring. The electron-withdrawing nature of the pyridine nitrogen activates the C7 position towards nucleophilic attack and facilitates oxidative addition in palladium-catalyzed cycles.

This guide will focus on two of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Comparative Analysis of Reaction Products

While specific experimental data for this compound is not abundantly available in peer-reviewed literature, its reactivity can be reliably inferred from studies on closely related 7-chloro-1H-pyrrolo[2,3-c]pyridine analogs. The 4-methoxy group is not expected to significantly alter the fundamental reactivity at the 7-position but may influence reaction kinetics and yields.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-aryl structures. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 7-position.

Table 1: Comparison of Expected Suzuki-Miyaura Coupling Products

EntryBoronic Acid/EsterProduct StructureExpected Yield Range (%)Key Reaction Conditions
1Phenylboronic acid7-Phenyl-4-methoxy-1H-pyrrolo[2,3-c]pyridine80-95Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., Na₂CO₃, K₂CO₃), Solvent (e.g., Dioxane, Toluene/H₂O)
24-Fluorophenylboronic acid7-(4-Fluorophenyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine75-90Pd catalyst, Base, Solvent
3Thiophen-2-ylboronic acid7-(Thiophen-2-yl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine70-85Pd catalyst, Base, Solvent
4Pyridin-3-ylboronic acid7-(Pyridin-3-yl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine65-80Pd catalyst, Base, Solvent

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq.), the corresponding boronic acid or boronic acid pinacol ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., 2M aqueous Na₂CO₃ solution, 2.0 eq.) in a suitable solvent (e.g., 1,4-dioxane or a toluene/ethanol/water mixture) is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Suzuki_Coupling_Workflow reagents Reactants: This compound Boronic Acid/Ester Pd Catalyst, Base reaction Reaction: Inert Atmosphere Heat (80-120 °C) reagents->reaction workup Aqueous Workup: Dilution with H₂O Extraction with Organic Solvent reaction->workup purification Purification: Column Chromatography workup->purification product Product: 7-Aryl/Heteroaryl-4-methoxy-1H-pyrrolo[2,3-c]pyridine purification->product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Linkages

The Buchwald-Hartwig amination provides a powerful tool for the synthesis of N-aryl and N-heteroaryl compounds. This reaction enables the introduction of a diverse range of primary and secondary amines at the 7-position of the pyrrolo[2,3-c]pyridine core.

Table 2: Comparison of Expected Buchwald-Hartwig Amination Products

EntryAmineProduct StructureExpected Yield Range (%)Key Reaction Conditions
1Aniline7-(Phenylamino)-4-methoxy-1H-pyrrolo[2,3-c]pyridine70-90Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, RuPhos), Base (e.g., NaOtBu, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane)
2Morpholine7-(Morpholino)-4-methoxy-1H-pyrrolo[2,3-c]pyridine75-95Pd catalyst, Ligand, Base, Solvent
3Benzylamine7-(Benzylamino)-4-methoxy-1H-pyrrolo[2,3-c]pyridine65-85Pd catalyst, Ligand, Base, Solvent
4Indole7-(Indol-1-yl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine60-80Pd catalyst, Ligand, Base, Solvent

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

To a reaction vessel under an inert atmosphere are added this compound (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04-0.10 eq.), and a base (e.g., NaOtBu, 1.5-2.0 eq.) in an anhydrous solvent (e.g., toluene or 1,4-dioxane). The reaction mixture is heated at a temperature ranging from 80 to 110 °C until complete consumption of the starting material is observed (TLC or LC-MS analysis). The mixture is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-substituted product.

Buchwald_Hartwig_Workflow reagents Reactants: This compound Amine Pd Catalyst, Ligand, Base reaction Reaction: Inert Atmosphere Heat (80-110 °C) reagents->reaction filtration Filtration: Filter through Celite reaction->filtration purification Purification: Column Chromatography filtration->purification product Product: 7-(Amino)-4-methoxy-1H-pyrrolo[2,3-c]pyridine purification->product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Structure Confirmation of Reaction Products

The structures of the synthesized derivatives should be rigorously confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the overall structure and confirming the successful substitution at the 7-position. The disappearance of the proton signal corresponding to the C7-H in the starting material (if present in a non-chlorinated analog) and the appearance of new signals corresponding to the introduced aryl or amino group are key indicators.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the product.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the N-H stretch of the pyrrole and any new functional groups introduced.

By employing these well-established synthetic methodologies and analytical techniques, researchers can confidently synthesize and characterize a diverse library of 7-substituted-4-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives for further investigation in drug discovery and development programs.

Safety Operating Guide

Safe Disposal of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine. All procedures should be conducted in accordance with institutional and local regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

As a chlorinated heterocyclic compound, this compound requires careful handling and disposal to mitigate potential environmental and health risks. While specific data on the ecotoxicity and environmental fate of this compound are limited, its chemical structure necessitates that it be treated as hazardous waste.

Key Disposal and Safety Information

The following table summarizes crucial data for the safe handling and disposal of this compound.

ParameterInformationCitation
Chemical State Solid[1]
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator.[2][3]
Incompatible Materials Strong oxidizing agents.
Recommended Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
Spill Containment Absorb spills with inert material (e.g., sand, diatomaceous earth) and place in a suitable, labeled container for disposal. Avoid dust formation.[2][3]
Disposal Method Dispose of as hazardous waste through an approved waste disposal plant. Do not allow to enter drains or water courses.[3][4]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Properly identify all waste containing this compound.

  • This compound is a halogenated organic compound. It is crucial to segregate this waste from non-halogenated chemical waste to ensure proper disposal and to prevent potentially dangerous reactions.[5][6]

  • Keep solid waste separate from liquid waste solutions containing the compound.

2. Waste Collection and Labeling:

  • Collect waste in a designated, compatible, and leak-proof container. The original container is often a good choice for waste storage.[6]

  • Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".

  • Indicate the approximate concentration and quantity of the waste.

  • Keep the waste container securely closed when not in use.[7]

3. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), weighing boats, and absorbent materials from spill cleanups, must also be disposed of as hazardous waste.[8]

  • Place these contaminated items in a separate, clearly labeled hazardous waste container.

4. Storage Pending Disposal:

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Follow all institutional guidelines for the temporary storage of hazardous waste.

5. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information about the waste, as indicated on the label.

6. Decontamination of Empty Containers:

  • An empty container that held this compound must be properly decontaminated before being disposed of as regular trash.

  • It is recommended to triple rinse the container with a suitable solvent (e.g., methanol or acetone).[6]

  • The rinseate from this process is considered hazardous waste and must be collected and disposed of accordingly.[6]

  • After triple rinsing, deface the original label on the container before disposal.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Waste Generation (this compound) B Segregate as Halogenated Waste A->B G Contaminated Materials (PPE, etc.) A->G I Empty Container A->I C Collect in Labeled, Compatible Container B->C D Store in Designated Secure Area C->D E Contact EHS for Waste Pickup D->E F Professional Hazardous Waste Disposal (e.g., Incineration) E->F H Dispose as Hazardous Waste G->H H->C J Triple Rinse with Appropriate Solvent I->J K Collect Rinseate as Hazardous Waste J->K L Dispose of Decontaminated Container as Regular Trash J->L K->C

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides critical safety protocols and logistical plans for the handling and disposal of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine. Adherence to these procedures is mandatory to ensure the safety of all researchers and laboratory staff.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This compound should be handled with caution, and the specified PPE must be worn at all times in the laboratory.

Body PartRequired ProtectionSpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldWear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used in addition to goggles when there is a risk of splashing or aerosol generation.
Skin/Body Chemical-Resistant Lab Coat and Impervious ClothingA flame-resistant lab coat is required.[1] For significant handling, wear fire/flame resistant and impervious clothing.[1] Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.
Hands Chemical-Resistant GlovesHandle with gloves. Nitrile gloves are a common choice for short-term protection against a broad range of chemicals.[2] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.[3]
Respiratory Full-Face Respirator or Self-Contained Breathing ApparatusIf exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator.[1] For firefighting or in situations with high concentrations of vapors or dust, a self-contained breathing apparatus is necessary.[4][5]
Feet Closed-Toe ShoesWear appropriate shoes that cover the entire foot (closed-toe and closed-heel).[2]
Standard Operating Procedures

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in the laboratory.[5][7]

First Aid:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][4]

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][6] Seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Chlorinated organic compounds may require specific disposal methods, such as incineration at a licensed waste disposal facility.[8][9][10]

  • Contaminated packaging should be disposed of as unused product.[3]

Visual Workflow and Safety Logic

To further clarify the safety procedures, the following diagrams illustrate the necessary steps for personal protective equipment usage and the overall safety management process.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Face Shield (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Hazard_Management cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response A Identify Hazards (Chemical Properties) B Assess Risks (Exposure Potential) A->B C Engineering Controls (Fume Hood) B->C D Administrative Controls (SOPs, Training) C->D E Personal Protective Equipment (PPE) D->E F First Aid Measures E->F G Spill & Disposal Procedures F->G

References

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7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
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